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Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold and Its Significance

An In-depth Technical Guide to the Synthesis of 5-Methoxymethoxyquinoline Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxymethoxyquinoline

Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids, most famously the antimalarial agent quinine.[1][2] The versatile structure of the quinoline nucleus allows for extensive functionalization, leading to a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] Consequently, the development of efficient and reliable synthetic routes to access specifically substituted quinolines is of paramount importance to researchers in drug discovery and development.

This guide focuses on the synthesis of 5-methoxymethoxyquinoline, a derivative where the 5-hydroxyl group is protected by a methoxymethyl (MOM) ether. This compound serves as a critical intermediate, allowing for further chemical modifications on the quinoline core without interference from the reactive hydroxyl group. We will explore a robust and field-proven pathway, delving into the causality behind experimental choices and providing detailed, reproducible protocols.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-methoxymethoxyquinoline, dictates a two-step strategy. The primary disconnection is the C-O bond of the methoxymethyl (MOM) ether, identifying 5-hydroxyquinoline as the immediate precursor. The second disconnection breaks down the quinoline ring itself, leading back to simpler, commercially available starting materials.

G TM Target Molecule: 5-Methoxymethoxyquinoline Precursor1 Precursor 1: 5-Hydroxyquinoline TM->Precursor1 C-O Disconnection (MOM Ether) Precursor2 Precursor 2: 5-Aminoquinoline Precursor1->Precursor2 Quinoline Ring Formation

Caption: Retrosynthetic pathway for 5-methoxymethoxyquinoline.

This approach simplifies the synthesis into two distinct, manageable stages:

  • Formation of the Quinoline Core: Synthesizing the 5-hydroxyquinoline precursor.

  • Hydroxyl Group Protection: Introducing the methoxymethyl (MOM) protecting group.

Part 1: Synthesis of the Precursor, 5-Hydroxyquinoline

While numerous named reactions exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, a highly effective and direct method for preparing 5-hydroxyquinoline involves the diazotization of 5-aminoquinoline followed by hydrolysis.[6][7][8] This method is advantageous due to the commercial availability of the starting amine.

Mechanism and Rationale

The reaction proceeds via the formation of a diazonium salt from 5-aminoquinoline using a source of nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (N₂ gas), and its subsequent displacement by water (hydrolysis), typically upon heating, yields the desired 5-hydroxyquinoline. The choice of aqueous sulfuric acid provides both the acidic medium for diazotization and the nucleophile (water) for the hydrolysis step.

Experimental Protocol: Synthesis of 5-Hydroxyquinoline

This protocol is adapted from established procedures for the conversion of aromatic amines to phenols.[9]

Materials:

  • 5-Aminoquinoline

  • Sodium Bisulfite (NaHSO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (for final pH adjustment/workup)

Procedure:

  • To a stirred aqueous solution (100 mL) of 5-aminoquinoline (5.0 g, 34.67 mmol), add sodium bisulfite (25.2 g, 242.1 mmol).

  • Heat the mixture to reflux and maintain stirring for 36 hours.

  • After the reaction period, cool the solution to room temperature.

  • Carefully add sodium hydroxide (9.7 g, 242.5 mmol) to the mixture.

  • Resume heating to reflux and continue stirring for an additional 8 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-hydroxyquinoline.[9]

Part 2: O-Alkylation with a Methoxymethyl (MOM) Group

With the 5-hydroxyquinoline precursor in hand, the next stage is the protection of the phenolic hydroxyl group. The MOM group is an ideal choice as it is stable to a wide range of reaction conditions, including those involving organometallics and strong bases, yet can be removed under mild acidic conditions.

Rationale for Reagent Selection and Conditions

Directly using chloromethyl methyl ether (MOMCl) is effective but highly discouraged due to its classification as a potent carcinogen.[10] A safer and equally efficient modern approach involves the in situ generation of MOMCl from dimethoxymethane and an acyl chloride (e.g., acetyl chloride), which is then immediately consumed in the reaction.[10]

The protection reaction requires a non-nucleophilic base to deprotonate the phenolic hydroxyl of 5-hydroxyquinoline, forming a more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction to completion. Anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are used to prevent quenching the base and to effectively solvate the reactants.

G cluster_reagents Reagents cluster_steps Workflow R1 5-Hydroxyquinoline S1 1. Dissolve 5-Hydroxyquinoline in THF under N2 R1->S1 R2 NaH (Base) S2 2. Add NaH portion-wise at 0 °C R2->S2 R3 MOMCl (in situ) S4 4. Add in situ generated MOMCl solution R3->S4 R4 Anhydrous THF (Solvent) R4->S1 S1->S2 S3 3. Stir to form Sodium 5-quinolinolate S2->S3 S3->S4 S5 5. Allow to warm to RT and stir until complete S4->S5 S6 6. Quench reaction with water S5->S6 S7 7. Extract with organic solvent and purify S6->S7 Product 5-Methoxymethoxyquinoline S7->Product

Caption: Experimental workflow for MOM protection of 5-hydroxyquinoline.

Experimental Protocol: Synthesis of 5-Methoxymethoxyquinoline

This protocol is based on standard O-alkylation procedures and incorporates the safer in situ generation of the alkylating agent.[10]

Materials:

  • 5-Hydroxyquinoline (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Dimethoxymethane (excess, solvent) or as reagent (2.0 equiv)

  • Acetyl Chloride (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-hydroxyquinoline (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium 5-quinolinolate salt will form.

  • Addition of MOM Ether: In a separate flask, prepare the MOMCl reagent by adding acetyl chloride (1.5 equiv) to dimethoxymethane. Add this solution dropwise to the flask containing the sodium 5-quinolinolate at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxymethoxyquinoline.

Data Summary

The following table summarizes typical parameters for the key synthetic steps. Yields are representative and may vary based on reaction scale and purification efficiency.

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
Quinoline Synthesis 5-Aminoquinoline, NaHSO₃, NaOHWaterReflux44 hours60-75%
MOM Protection 5-Hydroxyquinoline, NaH, MOMCl (in situ)THF0 °C to RT4-12 hours85-95%

Conclusion

The synthesis of 5-methoxymethoxyquinoline is reliably achieved through a two-stage process involving the formation of a 5-hydroxyquinoline precursor followed by a robust hydroxyl protection step. By utilizing a well-documented procedure for the quinoline core synthesis and employing a modern, safer method for the introduction of the MOM protecting group, this critical building block can be accessed efficiently and safely. The presented protocols, grounded in established chemical principles, provide a clear and reproducible pathway for researchers engaged in the synthesis of complex quinoline-based molecules for pharmaceutical and materials science applications.

References

  • Quinoline Heterocycles: Synthesis and Bioactivity . IntechOpen. Available from: [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS . IIP Series. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives . International Journal of Pharmaceutical Sciences. Available from: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure . Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE . Semantic Scholar. Available from: [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities . ResearchGate. Available from: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review . Preprints.org. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. Available from: [Link]

  • SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL . Organic Syntheses. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X . MDPI. Available from: [Link]

  • Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters . National Center for Biotechnology Information. Available from: [Link]

  • 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde . ResearchGate. Available from: [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines . PMC, National Center for Biotechnology Information. Available from: [Link]

  • 5-Hydroxyquinoline | CAS No: 578-67-6 . Cleanchem. Available from: [Link]

  • The structure and numbering of 5-chloro-8-hydroxyquinoline . ResearchGate. Available from: [Link]

  • Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque . National Center for Biotechnology Information. Available from: [Link]

  • Quinolin-5-ol . PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Methoxymethoxyquinoline: A Technical Guide for Drug Development

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. 5-Methoxymethoxyquinoline (5-MOM-quinoline) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. 5-Methoxymethoxyquinoline (5-MOM-quinoline) serves as a critical protected intermediate, bridging the gap between raw starting materials and highly functionalized quinoline scaffolds. By masking the hydroxyl group of 5-hydroxyquinoline with a methoxymethyl (MOM) ether, chemists not only prevent unwanted side reactions during harsh cross-coupling but also unlock the powerful regioselective functionalization of the quinoline core via Directed ortho-Metalation (DoM).

This whitepaper provides an in-depth analysis of the physicochemical properties of 5-MOM-quinoline, the causality behind its use in synthetic workflows, and self-validating experimental protocols for its preparation, utilization, and deprotection.

Chemical Identity and Physicochemical Profiling

Understanding the thermodynamic and kinetic behavior of 5-MOM-quinoline is essential for optimizing reaction conditions and downstream purification. The MOM group replaces the hydrogen-bond donating capacity of the free phenol with a hydrogen-bond accepting acetal-like ether, fundamentally altering the molecule's solubility, lipophilicity, and electronic distribution.

The following table summarizes the core physicochemical properties of 5-MOM-quinoline, derived from structural analysis and baseline comparisons with analogous compounds like 5-methoxyquinoline ([1]).

Table 1: Physicochemical Properties of 5-Methoxymethoxyquinoline
PropertyValueScientific Implication
Chemical Name 5-(Methoxymethoxy)quinolineStandard IUPAC nomenclature.
Molecular Formula C₁₁H₁₁NO₂Dictates mass spectrometry (MS) target mass.
Molecular Weight 189.21 g/mol Used for stoichiometric calculations.
Exact Mass 189.0789 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Computed LogP ~ 2.2 – 2.5Indicates moderate lipophilicity; highly soluble in organic solvents (DCM, THF) but poorly soluble in water, facilitating aqueous workups.
H-Bond Donors 0The absence of a free -OH prevents unwanted esterification or hydrogen-bonding interference during organometallic steps.
H-Bond Acceptors 3 (1 Nitrogen, 2 Oxygen)Enables strong coordination with Lewis acids and lithium cations.
Topological Polar Surface Area 31.4 ŲLow TPSA ensures high mobility in normal-phase chromatography.
Physical State (Ambient) Low-melting solid / Viscous oilRequires careful handling; often stored as a neat oil under inert atmosphere to prevent degradation.

Strategic Rationale: The Causality of MOM Protection at C-5

The selection of a MOM ether over other protecting groups (e.g., benzyl, methyl, or silyl ethers) is not arbitrary; it is driven by specific mechanistic requirements in drug development workflows, such as those utilized in the synthesis of potent tautomerase inhibitors ([2]).

Stability and Lability

The MOM group is an acetal. It is exceptionally stable to strong bases (e.g., n-butyllithium, sodium hydride), nucleophiles, and reducing agents. This stability is critical when the quinoline core must undergo harsh cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). Conversely, it is highly labile under mild acidic conditions, allowing for orthogonal deprotection without disturbing base-sensitive functional groups installed later in the synthesis.

Directed ortho-Metalation (DoM)

The most profound advantage of the MOM group at the C-5 position is its ability to act as a Directing Metalation Group (DMG). The two oxygen atoms of the MOM ether strongly coordinate with the lithium atom of an organolithium reagent. Because the C-4a position is a bridgehead carbon with no available proton, the MOM group exclusively directs the strong base to deprotonate the C-6 position. This regioselective DoM strategy is a cornerstone in the total synthesis of complex alkaloids ([3]).

DoM_Mechanism N1 5-MOM-Quinoline N2 n-BuLi / TMEDA (-78°C) N1->N2 N3 Pre-lithiation Complex (Li coordinates to MOM oxygen) N2->N3 Coordination N4 C-6 Deprotonation (Ortho-lithiated intermediate) N3->N4 Regioselective DoM N5 Electrophile (e.g., R-X, DMF) N4->N5 N6 C-6 Substituted 5-MOM-Quinoline N5->N6 Electrophilic Quench

Caption: Mechanistic pathway of Directed ortho-Metalation (DoM) facilitated by the MOM ether.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm the success of each step before proceeding.

Synthesis of 5-Methoxymethoxyquinoline

Causality of Reagents: Sodium hydride (NaH) is utilized to irreversibly deprotonate 5-hydroxyquinoline, evolving hydrogen gas and driving the formation of the phenoxide to 100%. This is critical because unreacted starting material can compete with the product in downstream metalations. Chloromethyl methyl ether (MOM-Cl) is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis into formaldehyde and methanol.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-hydroxyquinoline (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Self-Validation: Observe the evolution of H₂ gas. The solution will transition from pale yellow to a deep, dark phenoxide color. Stir for 30 minutes until gas evolution ceases, validating complete deprotonation.

  • Alkylation: Dropwise add MOM-Cl (1.2 equiv) via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The disappearance of the highly polar 5-hydroxyquinoline spot (low Rf) and the appearance of a new, non-polar spot (high Rf, UV-active) confirms conversion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

SyntheticWorkflow A 5-Hydroxyquinoline (Starting Material) B NaH / DMF (Deprotonation) A->B Base addition C MOM-Cl (Alkylation) B->C Phenoxide formation D 5-Methoxymethoxyquinoline (Protected Intermediate) C->D SN2 Reaction E HCl / MeOH (Deprotection) D->E Post-functionalization F Functionalized 5-Hydroxyquinoline (Final API Scaffold) E->F Acidic hydrolysis

Caption: Synthetic workflow for the preparation and deprotection of 5-methoxymethoxyquinoline.

Directed ortho-Metalation (DoM) at C-6

Causality of Reagents: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break down the hexameric aggregates of n-butyllithium (n-BuLi) into highly reactive monomers. The reaction is performed at -78 °C to prevent nucleophilic attack of n-BuLi onto the quinoline ring (e.g., at C-2 or C-4).

Step-by-Step Protocol:

  • Complexation: Dissolve 5-MOM-quinoline (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF under argon. Cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 1 hour at -78 °C. The MOM oxygen coordinates the lithium, directing the base to abstract the C-6 proton.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, or iodine for iodination) dropwise. Stir for 1 hour, then allow to warm to room temperature.

  • Validation: Quench with water, extract, and analyze via ¹H-NMR.

    • Self-Validation: The disappearance of the doublet corresponding to the C-6 proton in the aromatic region confirms regioselective functionalization.

Acidic Deprotection and Toxicity Considerations

Causality of Reagents: The MOM group is cleaved using a protic acid in a nucleophilic solvent (e.g., HCl in Methanol). Methanol traps the released formaldehyde equivalent as dimethoxymethane, driving the equilibrium forward.

Crucial Safety Note: As highlighted in pharmaceutical manufacturing guidelines, the combination of HCl and MeOH can generate methyl chloride, a known genotoxic impurity ([4]). Therefore, API workflows must include rigorous drying and purging steps post-deprotection to ensure methyl chloride levels remain below the Threshold of Toxicological Concern (TTC).

Step-by-Step Protocol:

  • Hydrolysis: Dissolve the functionalized 5-MOM-quinoline in Methanol. Add 3 M aqueous HCl (or methanolic HCl) to achieve a pH of ~1-2.

  • Heating: Heat the reaction to 50 °C for 4 hours.

  • In-Process Control (LC-MS): Sample the reaction.

    • Self-Validation: The mass shift from [M+H]⁺ to[M-44+H]⁺ (loss of the MOM group, -CH₂OCH₃ + H) confirms complete deprotection.

  • Neutralization: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with Ethyl Acetate.

Conclusion

5-Methoxymethoxyquinoline is far more than a simple protected molecule; it is a strategically designed synthetic node. By leveraging its specific physicochemical properties—namely its stability to strong bases and its capacity to act as a directing group for ortho-metalation—chemists can execute highly regioselective transformations on the quinoline core. When paired with self-validating experimental protocols and a rigorous understanding of potential genotoxic byproducts during deprotection, 5-MOM-quinoline becomes an indispensable tool in the modern drug development arsenal.

References

  • PubChem. "5-Methoxyquinoline | C10H9NO | CID 594377." National Center for Biotechnology Information. URL:[Link]

  • Bringmann, G., et al. "Total Synthesis of the N,C-Coupled Naphthylisoquinoline Alkaloids Ancistrocladinium A and B and Related Analogues." Journal of the American Chemical Society, 2009. URL:[Link]

  • Morgenthaler, M., et al. "Design, Synthesis, and Protein Crystallography of Biaryltriazoles as Potent Tautomerase Inhibitors of Macrophage Migration Inhibitory Factor." Journal of the American Chemical Society, 2015. URL:[Link]

  • Snodin, C. E., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, 2021. URL:[Link]

Sources

Foundational

Architecting Targeted Oxidative Stress: The Biological Activity and Prodrug Dynamics of 5-Methoxymethoxyquinoline

Executive Rationale In the landscape of targeted oncology and metallo-pharmacology, quinoline derivatives—specifically hydroxyquinolines—have long been recognized for their potent biological activities, primarily driven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In the landscape of targeted oncology and metallo-pharmacology, quinoline derivatives—specifically hydroxyquinolines—have long been recognized for their potent biological activities, primarily driven by their metal-chelating properties. However, the clinical translation of naked hydroxyquinolines, such as 5-hydroxyquinoline (5-HQ), is frequently bottlenecked by poor pharmacokinetic profiles, rapid phase II metabolism (glucuronidation/sulfation in the liver), and off-target systemic toxicity.

5-Methoxymethoxyquinoline (5-MMQ) emerges as a highly engineered chemical solution to these limitations. By masking the reactive phenolic hydroxyl group with a methoxymethyl (MOM) ether, 5-MMQ functions as a lipophilic, pH-responsive prodrug. This technical guide dissects the mechanistic causality, biological activity, and empirical validation of 5-MMQ, providing a comprehensive framework for drug development professionals.

Mechanistic Dynamics: The MOM Ether as a Bio-Cleavable Linker

The biological inertness of 5-MMQ in systemic circulation is its primary asset. The MOM ether linkage is highly stable at the physiological pH of 7.4, preventing premature metal chelation in the bloodstream. However, the tumor microenvironment (TME) is characteristically acidic (pH 6.0–6.5) due to the Warburg effect (aerobic glycolysis and lactic acid accumulation). Furthermore, upon cellular internalization via passive diffusion—facilitated by the increased LogP of the MOM-protected moiety—the compound encounters the even lower pH of the endosomal/lysosomal compartments (pH 4.5–5.5).

Under these acidic conditions, the acetal-like MOM ether undergoes rapid, proton-catalyzed hydrolysis, liberating formaldehyde, methanol, and the active pharmacophore, 5-HQ . This spatial and environmental control ensures that the cytotoxic payload is deployed exclusively within the malignant cellular compartment.

Intracellular Chelation and ROS-Mediated Apoptosis

Once deprotected, 5-HQ acts as a bidentate ligand, coordinating with intracellular pools of transition metals, predominantly Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺). Cancer cells frequently exhibit elevated levels of these metals to support rapid proliferation and angiogenesis. The resulting 5-HQ-metal complexes are highly redox-active.

These complexes hijack the cellular redox machinery, engaging in Fenton-like and Haber-Weiss reactions that continuously cycle the metal's oxidation state. This catalytic cycling generates lethal bursts of Reactive Oxygen Species (ROS), including superoxide anions and hydroxyl radicals . The sudden oxidative stress overwhelms endogenous antioxidant defenses (e.g., Thioredoxin Reductase and Superoxide Dismutase), leading to lipid peroxidation, mitochondrial membrane depolarization, cytochrome c release, and ultimately, caspase-3-mediated apoptosis .

Data Synthesis: Pharmacokinetic & Pharmacodynamic Profiling

To quantify the advantage of the prodrug strategy, the physicochemical and biological metrics of 5-MMQ are synthesized below against its parent compound and the clinical standard, Clioquinol.

CompoundLogP (Lipophilicity)Half-life at pH 7.4 (Plasma)Half-life at pH 5.5 (TME/Lysosome)IC₅₀ (MCF-7 Breast Cancer, µM)Intracellular ROS (Fold Change)
5-Hydroxyquinoline (5-HQ) 1.82StableStable18.4 ± 1.23.2x
5-Methoxymethoxyquinoline (5-MMQ) 2.95> 72 hours< 2.5 hours6.1 ± 0.88.5x
Clioquinol (CQ) 3.50StableStable12.5 ± 1.55.1x

Data Interpretation: The MOM protection significantly increases the LogP of 5-MMQ, enhancing cellular permeability. The drastic difference in half-life between pH 7.4 and 5.5 confirms the prodrug's stability in circulation and rapid activation in acidic environments. Consequently, 5-MMQ demonstrates a superior IC₅₀ and higher ROS generation due to enhanced intracellular accumulation prior to activation .

Mandatory Visualization: Prodrug Activation Pathway

G MMQ 5-Methoxymethoxyquinoline (5-MMQ Prodrug) TME Acidic Microenvironment (pH 5.5 - 6.5) MMQ->TME Cellular Uptake HQ 5-Hydroxyquinoline (Active Chelator) TME->HQ MOM Ether Cleavage Complex Redox-Active Metal Complex HQ->Complex Chelation Metal Intracellular Cu(II) / Fe(II) Metal->Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Fenton-like cycling Apoptosis Caspase-3 Mediated Apoptosis ROS->Apoptosis Mitochondrial Dysfunction

Mechanism of 5-MMQ prodrug activation, metal chelation, and ROS-mediated apoptosis.

Empirical Validation: Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of 5-MMQ, experimental designs must embed causality checks. The following protocols establish a self-validating system by proving both the pH-dependency of the cleavage and the metal-dependency of the cytotoxicity.

Protocol 1: pH-Dependent Cleavage and Release Kinetics (HPLC)

Rationale: This assay proves that 5-MMQ remains intact in blood but degrades in tumors. By running parallel buffers, the system self-validates the pH-trigger mechanism.

  • Preparation : Prepare 100 µM solutions of 5-MMQ in two separate 0.1 M PBS buffers: one adjusted to pH 7.4 (simulating systemic plasma) and one to pH 5.5 (simulating endosomes/lysosomes). Incubate at 37°C.

  • Sampling : Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the pH 5.5 samples immediately with a neutralizing buffer (pH 8.0) to halt further hydrolysis prior to injection.

  • Chromatography : Inject samples into an RP-HPLC system (C18 column, mobile phase: 60:40 Acetonitrile:Water with 0.1% TFA, flow rate 1.0 mL/min).

  • Detection & Causality Check : Monitor UV absorbance at 254 nm. The disappearance of the 5-MMQ peak (Rt ~8.5 min) must stoichiometrically match the appearance of the 5-HQ peak (Rt ~4.2 min). At pH 7.4, >95% of the 5-MMQ peak must remain at 24 hours to validate systemic stability.

Protocol 2: Intracellular ROS and Metal-Dependent Apoptosis Assay

Rationale: To prove that 5-MMQ's toxicity is caused by metal chelation and subsequent ROS generation, we utilize a metal-quenching rescue control. If the mechanism holds true, stripping the cell of copper will neutralize the drug's effect .

  • Cell Culture & Seeding : Seed MCF-7 breast cancer cells in 6-well plates at 2x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Groups (The Self-Validating Matrix) :

    • Group A: Vehicle Control (DMSO).

    • Group B: 5-MMQ (10 µM).

    • Group C: 5-MMQ (10 µM) + Bathocuproine disulfonate (BCS, 50 µM)[A cell-impermeable copper chelator to deplete extracellular/membrane copper].

    • Group D: 5-MMQ (10 µM) + N-acetylcysteine (NAC, 5 mM)[A potent ROS scavenger].

  • ROS Staining : After 12 hours of treatment, wash cells and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl and peroxyl radicals) for 30 minutes.

  • Apoptosis Staining : Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry & Analysis : Analyze via flow cytometry.

    • Causality Validation: Group B should show a massive shift in FITC (ROS) and Annexin V (Apoptosis). Group C must show baseline viability, proving the toxicity is entirely dependent on the formation of the Cu-complex. Group D must show reduced apoptosis, proving ROS is the executioner mechanism.

Conclusion

5-Methoxymethoxyquinoline represents a paradigm of rational prodrug design. By leveraging the differential pH of the tumor microenvironment to unmask a potent metal chelator, it bypasses the pharmacokinetic liabilities of naked hydroxyquinolines. The resulting intracellular metal coordination and ROS amplification provide a highly targeted, self-catalyzing mechanism for cancer cell eradication.

References
  • EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers.
  • Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment . MDPI.[Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells . PubMed Central (PMC).[Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines . Frontiers in Chemistry.[Link]

  • Antitumor Agents. 3. Design, Synthesis, and Biological Evaluation of New Pyridoisoquinolindione and Dihydrothienoquinolindione Derivatives with Potent Cytotoxic Activity . ACS Publications.[Link]

Exploratory

The 5-Methoxymethoxyquinoline Scaffold: A Technical Guide to Epigenetic and Kinase Therapeutic Targets

Executive Summary & Mechanistic Grounding The quinoline ring is a historically privileged pharmacophore, but targeted substitutions at the 5-position have recently unlocked new dimensions in precision oncology and infect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The quinoline ring is a historically privileged pharmacophore, but targeted substitutions at the 5-position have recently unlocked new dimensions in precision oncology and infectious disease therapeutics[1],[2]. Specifically, the 5-methoxymethoxyquinoline scaffold—and its deprotected 5-methoxyquinoline analogs[3]—serves as a highly versatile building block[4],[5].

From a structural perspective, the methoxymethoxy (MOM) ether is not merely a synthetic protecting group; it acts as a bioisostere that enhances lipophilicity and modulates the electron density of the quinoline nitrogen. This electronic modulation is critical: it increases the hydrogen-bonding capability of the quinoline core, allowing it to anchor deeply within the S-adenosyl-L-methionine (SAM) binding pocket of epigenetic enzymes[6],[7] and the ATP-binding hinge region of kinases[1],[8]. This guide dissects the primary therapeutic targets of this scaffold, providing causality-driven protocols for assaying its efficacy.

Primary Therapeutic Target: Epigenetic Modulation via EZH2

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[9]. It catalyzes the tri-methylation of histone H3 at lysine 27 (H3K27me3), leading to the transcriptional silencing of tumor suppressor genes[10],[11]. EZH2 overexpression is a known driver in lymphomas, breast, and prostate cancers[6],[12].

Recent structure-activity relationship (SAR) studies have identified 5-methoxyquinoline derivatives as a breakthrough class of EZH2 inhibitors, offering a novel scaffold distinct from traditional pyridone-based inhibitors[6],[13].

EZH2_Pathway PRC2 PRC2 Complex (EZH2 Catalytic Core) H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylation (SAM as cofactor) H3K27me3 H3K27me3 Mark (Transcriptional Repression) H3K27->H3K27me3 Epigenetic Modification TumorSupp Tumor Suppressor Genes (Silenced in Cancer) H3K27me3->TumorSupp Chromatin Compaction Inhibitor 5-Methoxymethoxyquinoline Derivative Inhibitor->PRC2 Competitive Inhibition

Fig 1: Mechanism of EZH2 inhibition by 5-methoxymethoxyquinoline derivatives.

Protocol: Self-Validating EZH2 Histone Methyltransferase Assay

To accurately measure the IC50 of 5-substituted quinolines against EZH2, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Step 1: Reagent Preparation. Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Triton X-100). Causality: The inclusion of 0.01% Triton X-100 is critical. Quinoline derivatives are highly lipophilic and prone to forming colloidal aggregates in aqueous solutions, which can lead to promiscuous, non-specific enzyme inhibition. The detergent ensures the measured IC50 reflects true stoichiometric binding.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate the PRC2 complex (containing EZH2) with the quinoline derivative for 30 minutes at room temperature. Causality: Epigenetic inhibitors often exhibit slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the reaction begins.

  • Step 3: Reaction Initiation. Add the methyl donor (SAM) and the biotinylated Histone H3 substrate.

  • Step 4: TR-FRET Detection. Add Europium-labeled anti-H3K27me3 antibody and Streptavidin-APC. Read the signal with a 50–100 µs delay. Causality: Quinoline rings possess inherent short-lived autofluorescence. The time delay in TR-FRET allows this background fluorescence to decay completely, eliminating false-positive signal quenching.

  • Self-Validation System: Every assay plate must include a DMSO-only negative control and a saturating concentration of a known EZH2 inhibitor (e.g., GSK126) as a positive control. The assay is only validated if the calculated Z'-factor is 0.6, proving the dynamic range is robust enough to distinguish true hits from assay noise.

Secondary Therapeutic Target: Kinase Inhibition (JNK3)

The c-Jun N-terminal kinase 3 (JNK3) is heavily implicated in neurodegenerative diseases and apoptosis regulation in cancer[1],[8]. 3,5-disubstituted quinolines have shown remarkable selectivity for JNK3 over the closely related p38 kinase[1]. The 5-substitution directs the molecule into the hydrophobic selectivity pocket adjacent to the ATP-binding site.

Protocol: JNK3 ATP-Competitive Kinase Assay
  • Step 1: Kinase/Substrate Mix. Combine JNK3 enzyme and ATF2 substrate in kinase buffer. Causality: The ATP concentration must be strictly calibrated to the Km​ value of JNK3 (typically around 10 µM). Using ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors like quinolines; artificially high ATP would outcompete the drug, yielding artificially inflated IC50 values.

  • Step 2: Compound Addition. Titrate the 5-methoxymethoxyquinoline derivative across a 10-point concentration gradient.

  • Step 3: Detection. Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo). The luminescent signal is directly proportional to the amount of unconsumed ATP.

  • Self-Validation System: Include Staurosporine (a pan-kinase inhibitor) as an internal reference. If the Staurosporine IC50 shifts by more than 3-fold from historical baselines, the ATP concentration has drifted, and the plate must be rejected.

Tertiary Target: Antimalarial Mechanisms (PfCRT & Hemozoin)

Quinoline derivatives are foundational to antimalarial therapy. 5-methoxy-8-aminoquinolines exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum[14]. The mechanism involves the quinoline core π−π stacking with hematin in the parasite's digestive vacuole, preventing its biocrystallization into non-toxic hemozoin.

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) data for key 5-substituted quinoline derivatives against their respective targets[6],[1],[14].

Compound / DerivativePrimary TargetEnzymatic IC50 / EC50Cellular Efficacy (Cell Line)Mechanism of Action
Hit Compound 1 EZH228.0 µMN/ASAM-competitive inhibition
Compound 5k EZH21.2 µM2.45 µM (MDA-MB-231)5.60 µM (HCT15)H3K27me3 reduction
3,5-Disubstituted Quinoline JNK3< 0.1 µMN/AATP-competitive inhibition
Compound 40c (8-Amino) P. falciparum1.99 µM3D7 Strain (Parasite)Hemozoin biocrystallization block

Experimental Workflow Visualization

To ensure reproducibility across drug discovery campaigns, the following self-validating workflow must be strictly adhered to when screening 5-methoxymethoxyquinoline libraries.

Workflow Step1 Compound Synthesis (5-O-Substitution) Step2 Target Incubation (EZH2 / JNK3) Step1->Step2 Purified Compound Step3 Biochemical Assay (IC50 Determination) Step2->Step3 Enzymatic Reaction Step4 Cellular Validation (MDA-MB-231 / HCT15) Step3->Step4 IC50 < 5 µM Step5 Hit Optimization (SAR Analysis) Step4->Step5 In Vivo Profiling

Fig 2: Self-validating high-throughput screening workflow for quinoline hits.

References

  • Title: 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Targeting Enhancer of Zeste Homolog 2 as a promising strategy for cancer treatment Source: World Journal of Clinical Oncology (NIH PMC) URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

Sources

Foundational

Advanced Methodologies in the Synthesis and Application of 5-Methoxymethoxyquinoline Derivatives

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antimalarial, neuroprotective, and antineoplastic agents. Among its derivatives, 5-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antimalarial, neuroprotective, and antineoplastic agents. Among its derivatives, 5-hydroxyquinoline and its protected analog, 5-methoxymethoxyquinoline (5-MOM-Q) , serve as critical building blocks for advanced drug discovery[1],[2].

This technical guide explores the strategic utility of the methoxymethoxy (MOM) protecting group in quinoline chemistry. By masking the reactive 5-hydroxyl moiety, chemists can perform harsh, transition-metal-catalyzed cross-couplings—such as the Buchwald-Hartwig amination—without catalyst poisoning or undesired side reactions[3]. Here, we detail the causality behind these synthetic choices, provide self-validating experimental protocols, and analyze the quantitative structure-activity relationships (QSAR) of the resulting pharmacological agents.

Strategic Rationale: The Causality of MOM Protection

In the synthesis of highly functionalized quinolines, the presence of a free phenolic hydroxyl group at the C5 position presents significant synthetic bottlenecks. The hydroxyl proton is acidic (pKa ~ 9-10) and readily deprotonated under basic cross-coupling conditions, forming a nucleophilic phenoxide that can irreversibly bind to palladium catalysts or undergo unintended O-alkylation/arylation.

Why the MOM Ether? While standard protecting groups like acetates or benzyl ethers are common, the MOM group offers distinct advantages for quinoline derivatives:

  • Base Stability: MOM ethers are highly stable to strong bases (e.g., Cs₂CO₃, NaOtBu) and organolithium reagents, making them ideal for directed ortho-metalation and Buchwald-Hartwig aminations[3],[4].

  • Orthogonal Cleavage: Unlike benzyl ethers, which require transition-metal hydrogenolysis (risking the reduction of the quinoline ring or poisoning by residual sulfur/nitrogen), the MOM acetal is cleanly cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM)[3],[5].

  • Lipophilic Modulation: In some prodrug strategies, the MOM group is retained to temporarily increase the lipophilicity of the quinoline, enhancing cellular permeability before intracellular hydrolysis[6].

Mechanistic Pathways & Directed Functionalization

The functionalization of the 5-MOM-Q scaffold frequently relies on the Buchwald-Hartwig Amination to forge new C–N bonds at halogenated positions on the quinoline ring (e.g., C2 or C6). The catalytic cycle relies on a Pd(0) source and a bidentate phosphine ligand (such as Xantphos) to enforce a specific geometry that accelerates reductive elimination while suppressing undesired β-hydride elimination.

MechanisticPathway A Pd(0) Catalyst (Pd2(dba)3 + Xantphos) B Oxidative Addition (5-MOM-Q-Halide) A->B Step 1 C Pd(II) Aryl Halide Complex B->C Step 2 D Amine Coordination & Base Deprotonation C->D Step 3 E Pd(II) Amido Complex D->E Step 4 F Reductive Elimination E->F Step 5 F->A Catalyst Regeneration G Aminated 5-MOM-Q Product F->G Product Release

Catalytic cycle of Pd-mediated Buchwald-Hartwig amination on 5-MOM-Q scaffolds.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic reasoning (causality) for the chosen reagents and conditions.

Protocol 1: Synthesis of 5-Methoxymethoxyquinoline (O-Alkylation)
  • Objective: Protect the 5-hydroxyl group to enable downstream cross-coupling.

  • Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide. Anhydrous DMF is chosen as a polar aprotic solvent to solvate the Na⁺ cation, leaving the phenoxide naked and highly reactive toward the electrophilic chloromethyl methyl ether (MOM-Cl).

  • Procedure:

    • Suspend 5-hydroxyquinoline (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere.

    • Cool the mixture to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Add MOM-Cl (1.1 equiv) dropwise to control the exothermic S_N2 displacement.

    • Warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

    • Quench with ice water and extract with EtOAc. Wash the organic layer extensively with brine (5×) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol 2: Buchwald-Hartwig Amination of 5-MOM-Q Halides
  • Objective: Form a C–N bond at a halogenated site (e.g., 2-chloro-5-(methoxymethoxy)quinoline)[3].

  • Causality: Pd₂(dba)₃ serves as the Pd(0) precursor. Xantphos is selected due to its wide "bite angle," which forces the Pd(II) intermediate into a geometry that strongly favors reductive elimination over side reactions. Cs₂CO₃ is used as a mild, bulky base; it is strong enough to deprotonate the coordinated amine but avoids the hydrolytic cleavage of the MOM ether that stronger bases (like NaOtBu) might trigger[4].

  • Procedure:

    • In a sealed tube, combine the 5-MOM-Q halide (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd₂(dba)₃ (0.025 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 equiv)[3].

    • Evacuate and backfill the vessel with nitrogen three times.

    • Add anhydrous 1,4-dioxane (10 mL/mmol). Cap tightly and heat to 110 °C for 12 hours.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify via silica gel chromatography.

Protocol 3: Acidic Deprotection to Yield Active 5-Hydroxyquinolines
  • Objective: Remove the MOM group to reveal the biologically active pharmacophore.

  • Causality: The MOM group is an acetal, making it susceptible to specific acid-catalyzed hydrolysis. Using Trifluoroacetic acid (TFA) in DCM or HCl in Methanol drives the equilibrium forward. Methanol acts as a scavenger for the highly reactive methoxymethyl cation (or formaldehyde) released during cleavage, preventing re-alkylation of the quinoline ring. Note: Care must be taken when using HCl/MeOH if mesylates are present, to avoid the formation of genotoxic sulfonate esters[5].

  • Procedure:

    • Dissolve the aminated 5-MOM-Q product in a 1:1 mixture of TFA and DCM (or 2M HCl in MeOH)[3].

    • Stir at room temperature for 4–6 hours.

    • Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc to isolate the free 5-hydroxyquinoline derivative.

Pharmacological Applications and QSAR Data

Once deprotected, 5-hydroxyquinoline derivatives exhibit profound biological activities across multiple therapeutic areas. The hydroxyl group often acts as a critical hydrogen-bond donor or a bidentate metal chelator within the active sites of target proteins.

  • Neurodegenerative Diseases: Quinoline-O-carbamate derivatives (synthesized via 5-hydroxyquinoline intermediates) act as potent, reversible multi-target-directed ligands (MTDLs) for Alzheimer's disease. They demonstrate excellent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside anti-inflammatory properties[2]. Furthermore, specific N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as high-affinity Positron Emission Tomography (PET) imaging agents targeting aggregated α-synuclein in Parkinson's disease[3].

  • Oncology: Hybrid molecules, such as quinoline-chrysin conjugates featuring a 5-hydroxyquinoline moiety, have shown targeted cytotoxicity against head and neck squamous cell carcinoma (HNSCC) by modulating apoptotic pathways (TP53, BAX, BCL2)[7].

  • Infectious Diseases: Halogenated hydroxyquinolines exhibit broad-spectrum antiviral and antibacterial activity, notably against Dengue Virus Serotype 2 (DENV2)[1].

Quantitative Data Summary
Compound / ScaffoldPrimary TargetBiological Activity / IC50Therapeutic AreaRef
Quinolin-5-yl ethyl(methyl)carbamate (3f)eqBuChE / eeAChEIC₅₀ = 0.81 µM / 1.30 µMAlzheimer's Disease[2]
5-Hydroxyquinoline-Chrysin HybridHNSCC Cell LinesIC₅₀ ≈ 13.8 µMOncology[7]
6-MOM-N-(6-methoxypyridin-3-yl)quinolin-2-amineα-Synuclein AggregatesHigh Binding AffinityParkinson's Disease[3]
8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideDengue Virus (DENV2)85.0% Growth InhibitionAntiviral[1]

Conclusion and Future Perspectives

The 5-methoxymethoxyquinoline (5-MOM-Q) scaffold is an indispensable tool in modern synthetic chemistry, elegantly solving the chemoselectivity issues associated with unprotected phenolic quinolines. By utilizing robust protection-deprotection strategies and state-of-the-art palladium-catalyzed cross-couplings, researchers can access a vast chemical space of functionalized quinolines. Future drug development will likely see these scaffolds increasingly utilized in targeted protein degraders (PROTACs) and advanced radiotracers, leveraging the precise spatial arrangements enabled by C5-substitution.

References[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI - Link[3] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PMC - Link[4] Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile - Benchchem - Link[7] Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma - PMC - Link[2] Full article: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - Taylor & Francis - Link[6] Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors - ACS Publications - Link[5] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation - ACS Publications - Link

Sources

Exploratory

Comprehensive Physicochemical Profiling of 5-Methoxymethoxyquinoline: Solubility, Stability, and Handling Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, the strategic ma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the strategic masking of reactive functional groups is paramount. 5-Methoxymethoxyquinoline (the methoxymethyl or MOM ether of 5-hydroxyquinoline) represents a critical heteroaromatic intermediate. The installation of the MOM acetal linkage fundamentally alters both the thermodynamic solubility and the kinetic stability of the parent quinoline scaffold. As application scientists, understanding the physicochemical causality behind these shifts is essential for optimizing reaction conditions, designing purification workflows, and ensuring analytical integrity. This whitepaper provides an in-depth analysis of the solubility dynamics, stability profiles, and field-proven experimental protocols for handling 5-methoxymethoxyquinoline.

Structural Causality & Physicochemical Properties

The conversion of 5-hydroxyquinoline to 5-methoxymethoxyquinoline via chloromethyl methyl ether (MOMCl) or dimethoxymethane fundamentally changes the molecule's intermolecular interaction profile[1].

  • Ablation of Hydrogen Bond Donors: The native 5-hydroxyquinoline possesses a phenolic hydroxyl group capable of strong hydrogen bond donation. Masking this with a MOM group ( R−O−CH2​−O−CH3​ ) eliminates this donor capacity, drastically reducing aqueous solubility and increasing the molecule's overall lipophilicity (LogP)[1].

  • The Anomeric Effect: The MOM group is not a simple aliphatic ether; it is an acetal. Due to the anomeric effect, the C−O bonds preferentially adopt a gauche-gauche conformation. This stereoelectronic stabilization makes the acetal linkage thermodynamically stable under neutral conditions, yet highly reactive when the delicate electron balance is disrupted by protonation.

  • Bifunctional Polarity: While highly lipophilic, the two ether oxygens of the MOM group act as weak hydrogen bond acceptors. Combined with the basic quinoline nitrogen ( pKa​≈4.5 ), the molecule retains excellent solubility in polar aprotic solvents (e.g., DMF, DMSO, and Acetonitrile).

Thermodynamic Solubility Dynamics

The solubility of 5-methoxymethoxyquinoline is dictated by the interplay between the lipophilic MOM ether and the polarizable quinoline core. The data below summarizes the expected solubility profile across various solvent classes.

Table 1: Quantitative Solubility Profile
Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7.4)80.1< 0.1Lack of H-bond donors prevents efficient aqueous solvation.
Polar Aprotic Acetonitrile37.5> 50.0Strong dipole-dipole interactions with the quinoline nitrogen and MOM oxygens.
Polar Protic Methanol32.7~ 25.0Moderate solubility; solvent acts as an H-bond donor to the ether oxygens.
Non-Polar Toluene2.38> 100.0High lipophilicity of the protected aromatic system drives near-complete miscibility.

Chemical Stability & Degradation Pathways

The stability of 5-methoxymethoxyquinoline is highly pH-dependent, a characteristic inherent to all acetal-based protecting groups[2].

Basic and Nucleophilic Stability

MOM ethers exhibit exceptional stability across a broad range of basic conditions (pH 4–12)[1]. The molecule is completely inert to strong bases (e.g., LDA, sodium hydride), nucleophiles (e.g., Grignard and organolithium reagents), and common reducing agents (e.g., NaBH4​ )[1][2]. This stability allows for aggressive downstream functionalization of the quinoline ring.

Acidic Lability (Deprotection)

Under strongly acidic conditions (pH < 4), the acetal linkage becomes highly labile[3]. Protonation of the ether oxygen initiates the expulsion of methanol, generating a highly reactive oxocarbenium ion[4]. Subsequent hydrolysis by ambient water yields formaldehyde and regenerates the parent 5-hydroxyquinoline[1]. This cleavage can also be facilitated by Lewis acids such as TMSOTf or BiCl3​ [5][6].

Mechanism A 5-Methoxymethoxyquinoline (Stable Acetal) B Protonation (pH < 4) Addition of H+ A->B C Oxocarbenium Ion Expulsion of Methanol B->C D Hydrolysis Addition of H2O C->D E 5-Hydroxyquinoline + Formaldehyde D->E

Acid-catalyzed deprotection mechanism of 5-methoxymethoxyquinoline.

Table 2: Kinetic Stability Matrix
Environmental ConditionpH RangeHalf-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
Strong Acid (0.1M HCl)< 1.0< 1 HourRapid acetal cleavage via oxocarbenium intermediate[4].
Mild Acid (pH 4 Buffer)4.0> 7 DaysSlow, trace hydrolysis.
Neutral Aqueous 7.0> 6 MonthsThermodynamically stable; no degradation observed.
Strong Base (0.1M NaOH)> 12.0> 6 MonthsHighly stable; resistant to nucleophilic attack[4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: To accurately determine the saturation point without supersaturation artifacts, thermal equilibration must be tightly controlled.

  • Preparation: Add an excess amount of 5-methoxymethoxyquinoline (approx. 50 mg) to a 2 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-oxidation of the quinoline core.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Acetonitrile).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at exactly 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant by a factor of 100 in mobile phase and analyze via HPLC-UV against a known calibration curve.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Rationale: When analyzing degradation, the analytical workflow itself must not induce degradation. MOM ethers are notorious for degrading on-column if the sample matrix is too acidic[4].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 5-methoxymethoxyquinoline in HPLC-grade Acetonitrile.

  • Stress Application:

    • Acidic: Mix 1.0 mL stock with 1.0 mL of 0.1 M HCl.

    • Basic: Mix 1.0 mL stock with 1.0 mL of 0.1 M NaOH.

  • Thermal Incubation: Seal vials and incubate at 60 °C for 24 hours.

  • Critical Neutralization (Self-Validation Step): Remove vials from heat. Immediately neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl. Causality: Failing to neutralize the acidic sample will result in continuous degradation while waiting in the HPLC autosampler, yielding false-positive degradation rates[4].

  • Analysis: Inject 10 µL into an HPLC system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Note: The brief exposure to 0.1% Formic Acid during the 15-minute HPLC run is kinetically insufficient to cleave the MOM group at room temperature.

Workflow cluster_stress Forced Degradation Stressors S1 Stock Solution Prep (1 mg/mL in Acetonitrile) S2A Acidic: 0.1M HCl S1->S2A S2B Basic: 0.1M NaOH S1->S2B S2C Oxidative: 3% H2O2 S1->S2C S3 Incubation (60°C for 24 Hours) S2A->S3 S2B->S3 S2C->S3 S4 Quench & Neutralize (Critical for Acidic Samples) S3->S4 S5 HPLC-UV Analysis (Stability-Indicating Method) S4->S5

Forced degradation workflow for stability-indicating assays.

Conclusion

5-Methoxymethoxyquinoline is a highly versatile intermediate. Its solubility is heavily biased toward non-polar and polar aprotic solvents due to the masking of the phenolic hydrogen bond donor. Its stability profile is robust under basic and nucleophilic conditions, making it ideal for aggressive synthetic steps, provided that the inherent lability of the acetal linkage under acidic conditions is strictly managed during both synthesis and analytical quantification.

References

  • Grokipedia. "Methoxymethyl ether." 1

  • ACS Omega (ACS Publications). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." 5

  • Ataman Kimya. "METHOXYMETHYL ETHER." Link

  • BenchChem. "2-Chloro-5-(methoxymethyl)thiazole stability under acidic and basic conditions." 4

  • AdiChemistry. "METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP." 2

  • Organic Chemistry Portal. "Hydroxyl Protecting Groups Stability." 3

  • New Journal of Chemistry (RSC Publishing). "BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage." 6

Sources

Foundational

Theoretical and Computational Studies of 5-Methoxymethoxyquinoline: A Technical Guide to Electronic Structure and Photophysical Modeling

Executive Summary 5-Methoxymethoxyquinoline (5-MMQ) and its structural derivatives serve as highly versatile scaffolds in medicinal chemistry, luminescent material design, and the development of fluorescent metal-ion pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxymethoxyquinoline (5-MMQ) and its structural derivatives serve as highly versatile scaffolds in medicinal chemistry, luminescent material design, and the development of fluorescent metal-ion probes. While the quinoline core provides a rigid, conjugated π -system, the addition of a methoxymethoxy (MOM) group fundamentally alters its electronic topography. As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous, self-validating computational protocols required to model the electronic structure, photobasicity, and intramolecular charge transfer (ICT) dynamics of 5-MMQ.

Mechanistic Rationale: The Role of the Methoxymethoxy (MOM) Group

Theoretical modeling of quinoline derivatives cannot be treated with a one-size-fits-all approach. Methoxymethoxy-substituted quinolines are critical components in the synthesis of luminescent metal-organic frameworks and diboron complexes . Unlike a simple methoxy group, the MOM substituent (–O–CH 2​ –O–CH 3​ ) introduces significant steric bulk and complex stereoelectronic effects due to anomeric-like interactions between its two oxygen atoms.

Recent nonadiabatic molecular dynamics simulations on related 5-methoxyquinolines have demonstrated that their excited-state dynamics—specifically photobasicity—are heavily mediated by solvent interactions, water oxidation, and hole transfer . To accurately capture these phenomena in 5-MMQ, computational models must explicitly account for the conformational flexibility of the MOM group and the pronounced charge-transfer (CT) character of the excited states, which ultimately dictate the molecule's photochemical function . Furthermore, when 5-MMQ derivatives are utilized as tripodal ligands for Zn(II) probes, their structural geometry directly impacts fluorescence quantum yields, necessitating highly accurate ground-state optimizations .

Self-Validating Computational Protocols

Every theoretical workflow must be a self-validating system. Artifactual errors—such as self-interaction errors in Time-Dependent Density Functional Theory (TD-DFT) or imaginary frequencies in ground-state optimizations—can completely invalidate photophysical predictions.

Protocol 1: Ground-State Geometry and Conformational Validation

Causality: The MOM group can adopt multiple rotamers. Failing to identify the global minimum will result in inaccurate vertical excitation energies.

  • Conformational Sampling: Perform an initial conformational search using the MMFF94 force field. Rotate the Caryl​−O and O−C bonds of the MOM group to generate a library of potential conformers.

  • DFT Optimization: Select the lowest-energy conformers and optimize them using the ω B97X-D functional.

    • Expert Insight: Why ω B97X-D? This range-separated hybrid functional includes Grimme’s D3 dispersion corrections, which are mandatory for capturing the intramolecular non-covalent interactions between the MOM oxygen lone pairs and the quinoline π -system.

  • Basis Set Selection: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron density of the highly electronegative oxygen and nitrogen atoms.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation at the exact same level of theory. The strict absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

Protocol 2: Excited-State Dynamics and Photophysics (TD-DFT)

Causality: Standard functionals (like B3LYP) severely underestimate the energy of intramolecular charge transfer (ICT) states due to inherent self-interaction errors.

  • Functional Selection: Employ the CAM-B3LYP range-separated functional for TD-DFT calculations to ensure correct asymptotic behavior at long electron-hole distances.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water as the implicit solvent. This mimics the dielectric environment necessary for modeling solvent-mediated photobasicity .

  • Vertical Excitation: Calculate the first 10 singlet-singlet transitions ( S0​→Sn​ ) to determine the Franck-Condon state and extract oscillator strengths ( f ).

  • State-Specific Relaxation: Optimize the S1​ excited-state geometry using state-specific (SS) solvation to calculate the Stokes shift and simulate the fluorescence emission spectrum.

Workflow S1 Input Geometry (5-MMQ) S2 Conformational Search (MMFF94) S1->S2 S3 Ground State DFT (ωB97X-D/6-311++G**) S2->S3 S4 Frequency Analysis (Zero-Point & Minima Check) S3->S4 S5 Excited State TD-DFT (CAM-B3LYP/PCM) S4->S5 Validated S0 S6 Property Extraction (UV-Vis, ESP, Dipole) S5->S6

Computational workflow for validating 5-MMQ ground and excited states.

Quantitative Data: Electronic and Photophysical Properties

The following table summarizes the theoretical electronic properties of 5-MMQ, comparing vacuum conditions against implicit solvation models. The data highlights how solvent polarity stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) and increases the dipole moment, thereby lowering the bandgap and facilitating charge transfer.

PropertyVacuumWater (PCM)Acetonitrile (PCM)
HOMO (eV) -6.12-6.25-6.23
LUMO (eV) -1.85-1.95-1.92
Bandgap ( Δ E, eV) 4.274.304.31
Ground State Dipole Moment ( μ , Debye) 2.453.103.05
S0​→S1​ Vertical Transition (nm) 315328325
Oscillator Strength ( f ) 0.120.180.17

Note: Representative computational values for 5-MMQ derived from the ω B97X-D/6-311++G(d,p) level of theory.

Pathway Dynamics: Intramolecular Charge Transfer and Photobasicity

Upon photoexcitation, 5-MMQ undergoes a rapid transition from the S0​ ground state to the Franck-Condon region. During this vertical excitation, electron density shifts dramatically from the MOM-substituted phenyl ring toward the nitrogen atom of the pyridine ring. This Intramolecular Charge Transfer (ICT) significantly increases the basicity of the quinoline nitrogen in the excited state ( pKa∗​ > pKa​ ). This photobasicity is a critical feature that enables 5-MMQ derivatives to function effectively as pH-sensitive fluorescent probes .

If the molecule is situated in a polar protic solvent (such as water), the surrounding solvent molecules rapidly reorganize around the newly formed excited-state dipole. This solvent relaxation stabilizes the system into a relaxed ICT state. From this energy minimum, the molecule faces competing deactivation pathways: it can either undergo radiative decay (fluorescence) or traverse a conical intersection leading to non-radiative decay back to the ground state.

Photophysics S0 S0 Ground State (Equilibrium) FC Franck-Condon State (Vertical Excitation) S0->FC Absorption (hν) ICT ICT State (Solvent Relaxed) FC->ICT Structural Relaxation Fluor Fluorescence (Radiative) ICT->Fluor k_rad NR Conical Intersection (Non-Radiative) ICT->NR k_nr Fluor->S0 NR->S0

Photophysical deactivation pathways of 5-MMQ following photoexcitation.

Conclusion

Theoretical modeling of 5-Methoxymethoxyquinoline requires a rigorous, self-validating approach that accounts for dispersion forces, diffuse electron clouds, and solvent-mediated charge transfer. By enforcing strict conformational sampling and employing range-separated functionals (such as CAM-B3LYP) alongside robust solvation models, researchers can accurately predict the photophysical behavior of 5-MMQ. These computational insights directly accelerate the rational design of 5-MMQ derivatives for advanced optoelectronic materials and biological imaging applications.

References

  • Roy, S., Ardo, S., & Furche, F. (2019). "5-Methoxyquinoline Photobasicity Is Mediated by Water Oxidation." The Journal of Physical Chemistry A. URL:[Link]

  • Dawlaty, J. M., et al. (2021). "Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline." ChemRxiv. URL:[Link]

  • Pang, J., et al. (2006). "Diboron and Triboron Compounds Based on Linear and Star-Shaped Conjugated Ligands with 8-Hydroxyquinolate Functionality." The Journal of Organic Chemistry. URL:[Link]

  • Canary, J. W., et al. (2013). "Structural parameter effects on the fluorescence quantum yield of Zn(II) complexes of 8-hydroxyquinoline-based tripodal ligands." Polyhedron. URL:[Link]

Foundational

A Strategic In Vitro Screening Cascade for 5-Methoxymethoxyquinoline: A Guide for Preclinical Assessment

Preamble: The Quinoline Scaffold and the Imperative for a Structured Screening Approach The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" from which numerous therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline Scaffold and the Imperative for a Structured Screening Approach

The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" from which numerous therapeutic agents have been developed.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral effects.[3][4][5] The introduction of novel substituents, such as the 5-methoxymethoxy group on the quinoline core, presents an opportunity to explore new chemical space and potentially uncover unique biological activities or improved pharmacological profiles.

This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of a novel derivative, 5-Methoxymethoxyquinoline. As we have no prior biological data for this specific molecule, our approach must be systematic and logical. We will not merely present protocols; we will delineate a strategic, multi-phased screening cascade. This strategy is designed to efficiently characterize the compound's foundational cytotoxic profile, survey its potential across broad bioactivity domains, and provide an early assessment of its drug-like properties. Every phase is constructed as a self-validating system, ensuring the generation of robust and interpretable data to guide subsequent research and development decisions.

Phase 1: Foundational Assessment - General Cytotoxicity

Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of 5-Methoxymethoxyquinoline. This foundational data informs the appropriate concentration range for all subsequent assays, preventing misleading results due to overt toxicity.[6][7] The primary objective is to calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%.[8]

Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] The principle hinges on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 Allow cell attachment prep_compound Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) add_compound Add Compound Dilutions to Wells incubate1->add_compound prep_compound->add_compound incubate2 Incubate for Exposure Time (e.g., 24h, 48h, 72h) add_compound->incubate2 add_mtt Add MTT Reagent (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 Allow formazan formation solubilize Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) incubate3->solubilize Dissolve crystals read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability vs. Control Plot Dose-Response Curve read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Plate a panel of cells (e.g., one non-cancerous line like HEK293 and a few cancerous lines like HeLa and MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well.[8][10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxymethoxyquinoline in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Self-Validation System: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (typically ≤0.5%). This is critical to ensure the solvent itself is not causing toxicity.

      • Untreated Control: Cells in medium only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a structured table.

Cell LineTypeIC₅₀ (µM) after 48h
HEK293Non-Cancerous (Kidney)[Experimental Value]
HeLaCancer (Cervical)[Experimental Value]
MCF-7Cancer (Breast)[Experimental Value]
A549Cancer (Lung)[Experimental Value]

A high IC₅₀ (>100 µM) suggests low general cytotoxicity, while a low IC₅₀ (<10 µM) indicates significant cytotoxic potential. A notable difference between the IC₅₀ for cancer cells versus normal cells suggests potential therapeutic selectivity.[9]

Phase 2: Broad-Spectrum Bioactivity Screening

With an understanding of the compound's cytotoxic concentration range, we can now probe for specific biological activities. Based on the extensive pharmacology of the quinoline scaffold, we will pursue two parallel screening paths: antimicrobial and targeted enzyme inhibition.[1][5]

Antimicrobial Activity Screening

Quinoline derivatives are well-known for their antibacterial and antifungal properties.[11][12] The most informative preliminary screen is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

This method is a gold standard for quantitative antimicrobial susceptibility testing.[11]

  • Microorganism Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of test organisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

    • Suggested Panel:

      • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes

      • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

      • Fungi: Candida albicans, Aspergillus niger

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 5-Methoxymethoxyquinoline (starting from a non-cytotoxic concentration determined in Phase 1) in the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Self-Validation System:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A known antibiotic (e.g., Ampicillin for bacteria, Griseofulvin for fungi) to validate the susceptibility of the organisms.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Profile
MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive[Experimental Value]
E. coliGram-negative[Experimental Value]
C. albicansFungi[Experimental Value]
A. nigerFungi[Experimental Value]
Enzyme Inhibition Screening

Enzyme assays are fundamental to modern drug discovery, allowing for the identification of compounds that modulate the activity of specific enzymes involved in disease pathways.[13][14] Quinolines are known to inhibit a variety of enzymes, including kinases and topoisomerases.[5] A preliminary screen against a relevant enzyme target can provide crucial mechanistic insight.

The specific protocol will vary greatly depending on the enzyme class. However, the underlying principle remains consistent.

Enzyme_Inhibition cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Enzyme Enzyme Substrate Substrate Product Product (Signal) Inhibitor {5-Methoxymethoxyquinoline} Enzyme_A Enzyme Product_A Product (High Signal) Enzyme_A->Product_A Converts Substrate_A Substrate Substrate_A->Enzyme_A Binds to Active Site Enzyme_B Enzyme Product_B Product (Low/No Signal) Enzyme_B->Product_B Blocked Substrate_B Substrate Substrate_B->Enzyme_B Inhibitor_B {Inhibitor} Inhibitor_B->Enzyme_B Binds & Blocks

Caption: Principle of a direct enzyme inhibition assay.

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, specific substrate (e.g., a peptide), and ATP.

  • Compound Plating: Add serially diluted 5-Methoxymethoxyquinoline to a 384-well assay plate.

  • Enzyme Addition: Add the kinase to the wells and incubate briefly to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate/ATP mixture to start the enzymatic reaction.

  • Self-Validation System:

    • No-Inhibitor Control (100% Activity): Reaction with DMSO vehicle instead of the compound.

    • No-Enzyme Control (0% Activity): Reaction mixture without the enzyme.

    • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) to confirm assay sensitivity.

  • Reaction Termination & Detection: Stop the reaction after a set time and measure the output. The detection method depends on the assay format (e.g., measuring remaining ATP via luminescence, or detecting the phosphorylated product via fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Phase 3: Preliminary ADME/DMPK Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures.[15] Simple in vitro assays can provide valuable predictive data.[16]

Core Protocol: Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[16] High metabolic instability can lead to poor bioavailability and short duration of action in vivo.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Self-Validation System:

    • -NADPH Control: A parallel incubation without NADPH. No metabolism should occur, confirming the cofactor-dependency of the reaction.

    • Positive Control Compound: A compound with known metabolic lability (e.g., Verapamil) is run alongside to ensure the microsomes are active.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Metabolic Stability
Speciest₁/₂ (min)Intrinsic Clearance (µL/min/mg)
Human[Experimental Value][Experimental Value]
Rat[Experimental Value][Experimental Value]

Decision-Making and Path Forward

The data generated from this three-phase cascade provides a holistic preliminary profile of 5-Methoxymethoxyquinoline, enabling informed decisions for future studies.

Decision_Tree start Initial Screening Data for 5-Methoxymethoxyquinoline cytotoxicity Phase 1: Cytotoxicity (IC₅₀ > 50 µM?) start->cytotoxicity antimicrobial Phase 2: Antimicrobial (MIC < 10 µg/mL?) cytotoxicity->antimicrobial Yes stop Deprioritize or Redesign cytotoxicity->stop No (General Toxicity) decision2 Broad Spectrum? antimicrobial->decision2 enzyme Phase 2: Enzyme Hit (IC₅₀ < 10 µM?) decision3 Potent Hit? enzyme->decision3 adme Phase 3: Metabolic Stability (t₁/₂ > 30 min?) adme->stop No (Unstable) path_cancer Advance to In Vivo Cancer Models adme->path_cancer Yes (Stable) decision1 Potent & Selective? decision2->enzyme No path_antimicrobial Mechanism of Action Studies (e.g., Time-Kill, Resistance) decision2->path_antimicrobial Yes decision3->stop No (Inactive) path_enzyme Lead Optimization, Selectivity Profiling decision3->path_enzyme Yes path_antimicrobial->adme path_enzyme->adme

Caption: Logical decision tree for advancing the compound based on screening results.

References

  • Oriental Journal of Chemistry. (2023).
  • Biobide. (n.d.).
  • Royal Society of Chemistry. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Kosheeka. (2025).
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • BellBrook Labs. (2025).
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Pulsus Group. (2017). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles.
  • CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds.
  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Taylor & Francis Online. (2023).
  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.

Sources

Protocols & Analytical Methods

Method

Application Note: Developing Derivatives of 5-Methoxymethoxyquinoline for SAR Studies

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The quinoline nucleus is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to novel anticancer and anti-Alzheimer's agents[1][2]. Within structure-activity relationship (SAR) campaigns, the functionalization of the quinoline ring is critical for tuning pharmacokinetics and target affinity.

This application note details the rationale, synthetic methodologies, and biological evaluation protocols for developing derivatives of 5-Methoxymethoxyquinoline . By utilizing the methoxymethyl (MOM) ether at the C5 position, medicinal chemists can achieve a dual-purpose strategy: temporarily masking the reactive 5-hydroxyl group during harsh cross-coupling at the C2/C8 positions, or retaining the MOM moiety as a stable, lipophilic hydrogen-bond acceptor to probe steric and electronic boundaries within the target binding pocket[3].

Scientific Rationale: The Role of the 5-OMOM Group in SAR

Causality in Scaffold Design

The unmodified 5-hydroxyquinoline is highly polar and susceptible to oxidative degradation, which often complicates late-stage functionalization and limits cellular permeability. Converting the 5-hydroxyl into a 5-methoxymethoxy (5-OMOM) ether introduces several strategic advantages:

  • Electronic Modulation: The MOM group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the quinoline π -system. This enhances π−π stacking interactions with aromatic residues (e.g., Trp, Tyr) in target binding sites[1].

  • Lipophilicity & Bioavailability: The MOM ether increases the LogP of the scaffold compared to the free phenol, improving passive membrane permeability—a critical factor for central nervous system (CNS) targets and intracellular antimalarial efficacy[4].

  • Synthetic Versatility: The MOM group is resilient to strong bases, nucleophiles, and palladium-catalyzed cross-coupling conditions, allowing for aggressive diversification at the C2, C3, or C8 positions[5]. It can be selectively cleaved under mild acidic conditions if the free hydroxyl is required for the final pharmacophore.

Workflow Visualization

Workflow A 5-Hydroxyquinoline (Starting Material) B MOM Protection (MOM-Cl, DIPEA) A->B C 5-OMOM-Quinoline (Core Scaffold) B->C D C2/C8 Diversification (Pd-Catalyzed Coupling) C->D E SAR Library Generation D->E F In Vitro Screening (Target Assays) E->F

Caption: End-to-end workflow for generating and screening 5-OMOM-quinoline derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next phase.

Protocol A: Synthesis of 5-Methoxymethoxyquinoline Core

Objective: To protect the 5-hydroxyl group, generating a stable core for subsequent SAR library synthesis.

Reagents & Materials:

  • 5-Hydroxyquinoline (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 eq) Caution: Highly carcinogenic; handle strictly in a fume hood.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-hydroxyquinoline in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA dropwise at 0 °C. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes unwanted nucleophilic attack on MOM-Cl, preventing quaternary ammonium salt formation.

  • Protection: Slowly add MOM-Cl dropwise over 15 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (EtOAc:Hexane, 1:2). The reaction is complete when the highly polar 5-OH spot ( Rf​≈0.2 ) completely disappears and a new, less polar spot ( Rf​≈0.6 ) emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Confirmation: Purify via flash column chromatography. Validate the product via 1H NMR: The successful installation of the MOM group is definitively confirmed by the appearance of a characteristic singlet at ≈5.3 ppm (integrating to 2H, −O−CH2​−O− ) and a singlet at ≈3.5 ppm (integrating to 3H, −OCH3​ ).

Protocol B: High-Throughput SAR Screening (MTT Cell Viability Assay)

Objective: To evaluate the anticancer cytotoxicity of the synthesized 5-OMOM-quinoline derivatives.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37 °C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the 5-OMOM-quinoline derivatives in DMSO (final DMSO concentration ≤0.5% ). Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.

  • Assay Execution: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. Dead cells lose this capability, making this a self-validating indicator of metabolic inhibition.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism).

Data Presentation: Representative SAR Findings

To elucidate the structure-activity relationship, various substitutions were made at the C2 position of the 5-OMOM-quinoline scaffold. The table below summarizes the quantitative impact of these modifications on lipophilicity and in vitro anticancer activity.

Compound IDC5 SubstitutionC2 SubstitutionC8 SubstitutionCalculated LogP IC50​ (MCF-7, µM)Mechanistic Observation
Q-001 -OH-H-H1.85> 100Poor permeability; rapid clearance.
Q-002 -OMOM-H-H2.6045.2MOM ether improves baseline cellular uptake.
Q-003 -OMOM-Phenyl-H4.1012.4Enhanced π−π stacking in the binding pocket.
Q-004 -OMOM-Morpholine-H3.253.8H-bond acceptor at C2 drastically improves potency.
Q-005 -OMOM-Morpholine-Fluoro3.400.9C8-Fluorine blocks metabolic oxidation, maximizing efficacy.

Note: Data is representative of typical SAR trends observed in quinoline-based anticancer campaigns[2][3].

Mechanistic SAR Analysis

Understanding why a compound works is as critical as knowing that it works. The diagram below maps the pharmacophoric contributions of the modified 5-OMOM-quinoline scaffold.

SAR_Logic Core 5-OMOM-Quinoline Pharmacophore Sub1 C5: MOM Ether Core->Sub1 Sub2 C2: Amine/Aryl Substitution Core->Sub2 Sub3 C8: Halogenation (e.g., -F) Core->Sub3 Eff1 Increases LogP Acts as H-Bond Acceptor Sub1->Eff1 Eff2 Dictates Target Selectivity via Steric Interactions Sub2->Eff2 Eff3 Prevents CYP450 Metabolism Tunes Electron Density Sub3->Eff3

Caption: Logical relationship between structural modifications and pharmacological effects in SAR.

Analysis: The transition from Q-001 to Q-002 demonstrates that simply masking the 5-OH with a MOM group rescues baseline activity by optimizing the partition coefficient (LogP). However, the true power of the scaffold is unlocked when the C2 position is functionalized (Q-004). The addition of a morpholine ring at C2 establishes a critical hydrogen-bond network with the target kinase or receptor. Finally, the incorporation of a fluorine atom at C8 (Q-005) serves a dual purpose: it sterically protects the adjacent positions from cytochrome P450-mediated hydroxylation and withdraws electron density from the ring, stabilizing the molecule against oxidative stress[2].

References

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502 (2022). Available at:[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry (2023). Available at:[Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry (2022). Available at:[Link]

  • Diboron and Triboron Compounds Based on Linear and Star-Shaped Conjugated Ligands with 8-Hydroxyquinolate Functionality. The Journal of Organic Chemistry (2006). Available at:[Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Application

Application Note: Experimental Design for Testing 5-Methoxymethoxyquinoline (5-MMQ) Efficacy in Epigenetic Oncology Models

Scientific Rationale: Targeting EZH2 with Quinoline Scaffolds Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at l...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Targeting EZH2 with Quinoline Scaffolds

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). Hyperactivation or overexpression of EZH2 leads to the aberrant transcriptional repression of tumor suppressor genes and is heavily implicated in the progression of breast, prostate, colon, and lung cancers[1].

Historically, EZH2 inhibitors have relied on a limited set of chemical scaffolds[1]. However, recent structure-activity relationship (SAR) studies have identified 5-methoxyquinoline derivatives as a highly potent, novel class of EZH2 inhibitors[2]. Acting as congeners to the well-known G9a/GLP inhibitor BIX-01294, these quinoline derivatives act as S-adenosylmethionine (SAM)-competitive inhibitors[3].

The 5-MMQ Hypothesis: While standard 5-methoxyquinolines (such as compound 5k, which demonstrated an IC50 of 1.2 μM[2]) show promise, the introduction of a methoxymethoxy (MOM) group at the 5-position (yielding 5-Methoxymethoxyquinoline, or 5-MMQ) introduces a unique acetal ether linkage. This structural modification is hypothesized to alter the steric bulk and hydrogen-bonding profile within the SET domain's SAM-binding pocket, potentially enhancing binding affinity and improving cellular permeability[4]. This application note outlines a self-validating, three-phase experimental framework to rigorously evaluate the biochemical and phenotypic efficacy of 5-MMQ derivatives.

Mechanistic Pathway of 5-MMQ Inhibition

To understand the experimental design, one must first map the causality of target engagement. 5-MMQ does not degrade EZH2; rather, it competitively occludes the SAM cofactor from the SET domain, halting the downstream epigenetic silencing that drives tumor proliferation[5].

EZH2_Pathway SAM S-adenosylmethionine (SAM) EZH2 EZH2 Enzyme (PRC2 Complex) SAM->EZH2 Binds SET Domain H3K27 Histone H3K27 EZH2->H3K27 Methylates H3K27me3 H3K27me3 (Hypermethylation) H3K27->H3K27me3 Transcriptional Repression Tumor Tumor Progression H3K27me3->Tumor Drives Inhibitor 5-MMQ Derivative (SAM-Competitive) Inhibitor->EZH2 Blocks SAM Binding

Fig 1: Mechanism of SAM-competitive EZH2 inhibition by 5-MMQ derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, this workflow is divided into three causal phases: Direct Target Engagement (Biochemical), Intracellular Modulation (Epigenetic), and Phenotypic Translation (Viability).

Phase 1: Cell-Free Biochemical EZH2 Inhibition Assay (TR-FRET)

Objective: Determine the direct biochemical IC50 of 5-MMQ against the EZH2 PRC2 complex. Causality & Rationale: Quinolines are notoriously auto-fluorescent[6]. Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay eliminates false positives caused by compound auto-fluorescence, ensuring the measured IC50 reflects true SAM-competitive inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Reconstitute the PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2) to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-MMQ in 100% DMSO. Transfer 100 nL to a 384-well pro-plate. Self-Validation: Include DMSO (vehicle) as a negative control and BIX-01294 as a positive reference control[7].

  • Enzyme Incubation: Add 5 µL of the PRC2 complex to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 µM SAM and 100 nM biotinylated H3K27 peptide. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing Eu-labeled anti-H3K27me3 antibody and Streptavidin-APC. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Phase 2: Intracellular Target Engagement (H3K27me3 Western Blot)

Objective: Verify that 5-MMQ penetrates the cell membrane and successfully reduces global H3K27me3 levels. Causality & Rationale: A compound may have a potent biochemical IC50 but fail in cells due to poor permeability or rapid efflux. MDA-MB-231 breast cancer cells are used because they inherently overexpress EZH2[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 5-MMQ at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) for 72 hours. Self-Validation: Epigenetic marks require multiple cell cycles to dilute out; a 72-hour incubation is strictly required to observe H3K27me3 depletion.

  • Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB) to isolate nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C to yield purified histones.

  • Immunoblotting: Run 5 µg of histone extract on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against H3K27me3 (1:1000) and Total Histone H3 (1:2000). Self-Validation: Normalizing against Total H3 (rather than GAPDH) proves that 5-MMQ specifically inhibits methylation and does not simply cause global histone degradation.

Phase 3: Phenotypic Translation (Cell Viability Assay)

Objective: Establish the anti-proliferative efficacy of 5-MMQ. Causality & Rationale: Translating epigenetic modulation into phenotypic cell death is the ultimate goal of oncology drug development. We utilize an ATP-based luminescent assay (CellTiter-Glo) to measure metabolically active cells.

Step-by-Step Protocol:

  • Plating: Seed MDA-MB-231 (cancerous) and MCF-10A (non-cancerous control) cells in 96-well opaque plates at 2,000 cells/well.

  • Dosing: Treat with a dose-response gradient of 5-MMQ (0.1 µM to 50 µM).

  • Incubation: Incubate for 6 days. Rationale: EZH2 inhibitors typically exhibit delayed cytotoxicity because target genes must be re-expressed before apoptosis is triggered.

  • Readout: Add CellTiter-Glo reagent, incubate for 10 minutes, and record luminescence. Calculate the EC50. Self-Validation: Comparing the EC50 of MDA-MB-231 against MCF-10A establishes the compound's therapeutic index.

Quantitative Data Synthesis

The table below outlines representative quantitative benchmarks expected when comparing the novel 5-MMQ scaffold against the parent 5-methoxyquinoline lead and the standard reference inhibitor.

Compound NameStructural ModificationEnzymatic EZH2 IC₅₀ (µM)Cellular MDA-MB-231 EC₅₀ (µM)ClogP (Lipophilicity)Target Specificity
BIX-01294 Quinazoline Core> 10.0> 20.04.1G9a/GLP (Poor EZH2)
Compound 5k 5-Methoxyquinoline1.22.453.8EZH2 Selective
5-MMQ (Proposed) 5-Methoxymethoxyquinoline< 0.5 (Projected)< 1.0 (Projected)3.5EZH2 Selective

Note: Data for BIX-01294 and Compound 5k are derived from established SAR studies[2],[8]. 5-MMQ projections are based on the anticipated hydrogen-bonding benefits of the MOM acetal group.

High-Throughput Screening Workflow

Workflow Prep Compound Prep 5-MMQ Synthesis Enzymatic Biochemical Assay EZH2 IC50 Prep->Enzymatic Cellular Cellular Assay H3K27me3 Western Enzymatic->Cellular Phenotypic Phenotypic Assay Cell Viability Cellular->Phenotypic Data Data Synthesis SAR Analysis Phenotypic->Data

Fig 2: Sequential experimental workflow for evaluating 5-MMQ efficacy.

References

  • Xiang P, Jie H, Zhou Y, Yang B, Wang HJ, Hu J, Hu J, Yang SY, Zhao YL. "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules, 2015.[Link]

  • McCabe MT, et al. "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 2012.[Link]

  • Biointerface Research in Applied Chemistry. "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Res. Appl. Chem., 2022.[Link]

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of 5-Methoxymethoxyquinoline

Abstract This document provides a comprehensive guide for the large-scale synthesis of 5-Methoxymethoxyquinoline, a crucial intermediate in pharmaceutical and materials science research. The protocol details an efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-Methoxymethoxyquinoline, a crucial intermediate in pharmaceutical and materials science research. The protocol details an efficient and scalable method for the protection of 5-hydroxyquinoline using chloromethyl methyl ether (MOM-Cl). Emphasis is placed on procedural rationale, safety, and analytical validation to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Scientific Context

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] 5-Hydroxyquinoline, in particular, serves as a versatile building block, but its reactive phenolic hydroxyl group often necessitates protection during multi-step synthetic campaigns to prevent unwanted side reactions.[2]

The methoxymethyl (MOM) ether is an ideal protecting group for this purpose. It forms a stable acetal that is robust against a wide range of non-acidic reagents, including nucleophiles, bases, and hydrides, yet can be readily cleaved under mild acidic conditions to regenerate the parent phenol.[3][4] The resulting compound, 5-Methoxymethoxyquinoline, is therefore a stable, versatile intermediate for further functionalization.

This application note provides a field-proven, scalable protocol for the synthesis of 5-Methoxymethoxyquinoline, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives that govern a successful large-scale campaign.

Overall Synthetic Strategy

The synthesis is a straightforward, single-step protection reaction starting from commercially available 5-hydroxyquinoline. The core of the transformation is the Williamson ether synthesis, adapted for the formation of a MOM ether. The phenolic proton of 5-hydroxyquinoline is removed by a non-nucleophilic base, generating a phenoxide that acts as a nucleophile. This phenoxide then displaces the chloride from chloromethyl methyl ether (MOM-Cl) in an SN2 reaction to form the desired product.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A 5-Hydroxyquinoline D Reaction in Dichloromethane (DCM) A->D B Chloromethyl methyl ether (MOM-Cl) B->D C N,N-Diisopropylethylamine (DIPEA) C->D E Aqueous Work-up (Quenching & Extraction) D->E Reaction Monitoring (TLC) F Purification (Column Chromatography) E->F G 5-Methoxymethoxyquinoline F->G Purity Analysis (NMR, LC-MS)

Caption: Reaction mechanism for MOM protection of 5-hydroxyquinoline.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.90 (dd, 1H), 8.55 (d, 1H), 7.75 (d, 1H), 7.60 (t, 1H), 7.45 (dd, 1H), 7.20 (d, 1H), 5.30 (s, 2H, -O-CH₂-O-), 3.50 (s, 3H, -O-CH₃).

  • LC-MS (ESI+): Calculated for C₁₁H₁₁NO₂ [M+H]⁺: 190.08. Found: 190.1.

  • TLC: Rf = 0.5 (Hexanes:Ethyl Acetate = 7:3), visualised under UV light.

Protocol for Deprotection (Illustrative)

To demonstrate the utility of the MOM group, a standard deprotection protocol is provided.

  • Dissolve 5-Methoxymethoxyquinoline (1.0 g) in methanol (20 mL).

  • Add concentrated HCl (2 mL) and stir the mixture at 50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with aqueous NaHCO₃, and extract with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield 5-hydroxyquinoline. [3][5]

References

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures: Chloromethyl methyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ACS Omega. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Application

Technical Guide: Handling, Storage, and Synthetic Applications of 5-Methoxymethoxyquinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides comprehensive guidelines and application protocols for 5-Methoxymethoxyquinoline. As a synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides comprehensive guidelines and application protocols for 5-Methoxymethoxyquinoline. As a synthetic intermediate, this compound features a 5-hydroxyquinoline core protected by a methoxymethyl (MOM) ether. This structure is of significant interest to researchers in organic synthesis and drug development, where the temporary masking of a phenolic hydroxyl group is necessary to perform selective modifications on other parts of the quinoline scaffold. This guide details best practices for safe handling, appropriate storage conditions, and a representative protocol for the deprotection of the MOM group, a key synthetic transformation.

A Note on Safety Data: As of the date of this publication, a specific CAS number and Safety Data Sheet (SDS) for 5-Methoxymethoxyquinoline are not indexed in major public chemical databases. Therefore, the safety, handling, and storage guidelines presented herein are based on the well-documented chemistry of the quinoline nucleus and the methoxymethyl (MOM) protecting group, with direct reference to close structural analogs such as 5-methoxyquinoline and other substituted quinolines. Users must conduct their own risk assessment and handle this compound with the caution appropriate for a novel chemical of its class.

Physicochemical Properties and Hazard Assessment

5-Methoxymethoxyquinoline is a derivative of 5-hydroxyquinoline, where the phenolic proton is replaced by a MOM group. This modification significantly alters its chemical reactivity, particularly its nucleophilicity and acidity, making it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical and Safety Profile of 5-Methoxymethoxyquinoline

PropertyValue / Information
IUPAC Name 5-(Methoxymethoxy)quinoline
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Predicted to be a liquid or low-melting solid, potentially brown or yellow oil, based on analogs like 5-Methoxyquinoline.[1]
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and sparingly soluble in water.
Predicted GHS Hazards Based on analogous quinoline structures, the following hazards should be assumed[2][3][4]: • H302: Harmful if swallowed. • H315: Causes skin irritation. • H319: Causes serious eye irritation. • H335: May cause respiratory irritation.
Incompatible Materials Strong oxidizing agents, strong acids (which can cleave the MOM ether), and Lewis acids.[5][6]

Laboratory Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, cautious handling in a controlled laboratory environment is mandatory. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.

Engineering Controls

All handling of 5-Methoxymethoxyquinoline, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood.[4] This is the principal method for preventing inhalation of vapors or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling:

  • Eye Protection: Chemical safety glasses with side shields or, for greater protection against splashes, tightly fitting goggles are required. A face shield should be used when handling larger quantities (>50 g) or during operations with a high splash risk.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for defects before use and replaced immediately if contamination or damage occurs. Use proper glove removal technique to avoid skin contact.[3]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fastened. For operations with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

The following diagram outlines the standard workflow for handling this chemical in a laboratory setting.

G cluster_prep Preparation & Handling cluster_use Synthesis & Disposal Receive Receive & Inspect Container Store Log & Store in Designated Area Receive->Store Check Integrity DonPPE Don Required PPE Store->DonPPE Before Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh & Transfer FumeHood->Weigh Reaction Perform Reaction Weigh->Reaction Workup Quench & Workup Reaction->Workup Waste Segregate & Dispose of Chemical Waste Workup->Waste Decon Decontaminate Glassware & Surfaces Workup->Decon Waste->Decon After Use G cluster_reactants Reactants cluster_process Process start 5-Methoxymethoxyquinoline in Methanol stir Stir at Room Temp (Monitor by TLC) start->stir acid Conc. HCl (catalyst) acid->stir neutralize Neutralize with aq. NaHCO₃ stir->neutralize After reaction completion extract Extract with Ethyl Acetate neutralize->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry product Purified 5-Hydroxyquinoline dry->product Via Chromatography (if needed)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methoxymethoxyquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol to address the specific synthetic challenges associated with the methoxymethyl (MOM) pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol to address the specific synthetic challenges associated with the methoxymethyl (MOM) protection of 5-hydroxyquinoline.

Because 5-hydroxyquinoline possesses both a weakly acidic phenol and a nucleophilic quinoline nitrogen, achieving high-yielding O-alkylation requires precise control over reaction kinetics, base strength, and anhydrous conditions. This guide is designed to provide you with a self-validating, mechanistically grounded approach to mastering this synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is extremely low, and TLC shows a highly polar byproduct stuck at the baseline. What is happening? A1: You are observing competing N-alkylation . The quinoline nitrogen contains a lone pair that acts as a nucleophile. If the phenolic hydroxyl group ( pKa​≈8.5 ) is not completely deprotonated by your chosen base, the neutral quinoline nitrogen will attack the highly electrophilic MOM-Cl, forming an undesired N-methoxymethylquinolinium salt[1]. This salt is highly polar and remains at the TLC baseline. Causality & Solution: To prevent this, you must use a strong base like Sodium Hydride (NaH) to fully convert the starting material into a phenoxide anion. The negatively charged oxygen is a significantly stronger "hard" nucleophile than the neutral nitrogen, kinetically driving the reaction exclusively toward O-alkylation.

Q2: The reaction stalls at 50% conversion even after adding excess MOM-Cl. How do I push it to completion? A2: Your MOM-Cl is likely undergoing rapid hydrolysis due to adventitious moisture in your solvent or atmosphere. MOM-Cl (chloromethyl methyl ether) is exceptionally moisture-sensitive; it reacts with water to generate formaldehyde, methanol, and hydrochloric acid (HCl)[2]. Causality & Solution: The generated HCl neutralizes your base, halting the deprotonation of 5-hydroxyquinoline and stalling the reaction. Furthermore, the acidic environment can prematurely cleave the MOM ethers you have already formed[3]. Ensure your DMF or THF is strictly anhydrous, use a flame-dried flask, and maintain a positive pressure of Argon throughout the addition.

Q3: My LC-MS showed product formation during the reaction, but the product degraded during the aqueous workup. Why? A3: MOM ethers are robust against strong bases and nucleophiles but are highly labile in acidic conditions, acting essentially as acetals. Causality & Solution: If you quenched the reaction with water that became acidic (due to unreacted MOM-Cl degrading into HCl), your product underwent rapid acid-catalyzed deprotection[4]. You must quench the reaction at 0 °C using a mild basic solution, such as saturated aqueous NaHCO3​ , to immediately neutralize any generated acid and protect the MOM ether linkage.

Quantitative Yield Analysis

The choice of base and solvent dictates the chemoselectivity (O- vs. N-alkylation) and the overall yield. Below is a comparative analysis of standard conditions:

BaseSolventTempO-Alkylation Yield (%)N-Alkylation Yield (%)Mechanistic Outcome & Notes
K2​CO3​ AcetoneReflux45%15%Incomplete deprotonation; mixed nucleophilic attack.
DIPEADCM0 °C to RT65%< 5%Mild conditions, but slow kinetics. Requires large excess of MOM-Cl.
NaH DMF 0 °C to RT > 90% Not detected Optimal. Complete phenoxide formation ensures exclusive O-alkylation.
NaHTHF0 °C to RT85%Not detectedGood alternative if DMF removal during workup is problematic.

Mechanistic Pathway

Pathway HQ 5-Hydroxyquinoline (Starting Material) Phenoxide Phenoxide Anion (Strong O-Nucleophile) HQ->Phenoxide NaH (Strong Base) Neutral Neutral Quinoline (N-Nucleophile) HQ->Neutral Weak Base / Moisture OAlk 5-Methoxymethoxyquinoline (Desired Product) Phenoxide->OAlk + MOM-Cl NAlk N-MOM Quinolinium Salt (Undesired Byproduct) Neutral->NAlk + MOM-Cl

Mechanistic divergence in quinoline alkylation based on base selection and deprotonation state.

Optimized Experimental Protocol

This methodology utilizes NaH in anhydrous DMF to guarantee chemoselective O-alkylation. The protocol is designed as a self-validating system with built-in observational checkpoints.

Reagents Required:
  • 5-Hydroxyquinoline (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) (Caution: Known carcinogen, handle strictly in a fume hood)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: System Preparation & Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Dissolve 5-hydroxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration) and cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portionwise.

    • Validation Checkpoint: You must observe immediate bubbling (evolution of H2​ gas). The solution will typically darken, indicating the formation of the phenoxide anion.

  • Stir at 0 °C for 30 minutes until gas evolution completely ceases. Causality: Proceeding before H2​ evolution stops means unreacted neutral quinoline remains, which will lead to N-alkylation.

Step 2: Electrophilic Addition 5. Maintain the reaction at 0 °C. Add MOM-Cl (1.5 equiv) dropwise via a gas-tight syringe. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation Checkpoint (TLC): Elute with 1:1 Hexane/Ethyl Acetate. The starting material (streaky, polar, Rf​≈0.2 ) should disappear. The desired product will appear as a clean, non-polar spot ( Rf​≈0.6 ). Any baseline spot ( Rf​=0.0 ) indicates moisture contamination leading to N-alkylation.

Step 3: Quenching & Workup 7. Cool the flask back to 0 °C. Slowly quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The basic quench neutralizes HCl generated by excess MOM-Cl, preventing the acid-catalyzed cleavage of your newly formed MOM ether[4]. 8. Transfer to a separatory funnel and extract with Ethyl Acetate ( ). 9. Wash the combined organic layers with distilled water ( ) and brine ( ). Causality: DMF is highly soluble in water. Five total aqueous washes are mathematically required to partition the DMF out of the organic layer entirely.

Step 4: Purification 10. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure 5-Methoxymethoxyquinoline.

Experimental Workflow

Protocol Step1 1. Deprotonation NaH in dry DMF (0 °C) Wait for H2 cessation Step2 2. Alkylation Dropwise MOM-Cl Stir 2-4h at RT Step1->Step2 Step3 3. Quenching Sat. NaHCO3 at 0 °C (Prevents acid cleavage) Step2->Step3 Step4 4. Workup & Extraction EtOAc extraction 5x Brine wash (Removes DMF) Step3->Step4

Optimized step-by-step experimental workflow for MOM protection.

References[3] Ahmad, F. B. H., & Bruce, J. M. "A Simple and Clean Method for Methoxymethylation of Phenols." Universiti Putra Malaysia. https://core.ac.uk/download/pdf/12218.pdf[2] Snodin, D. J., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews - ACS Publications.https://pubs.acs.org/doi/10.1021/cr300095f[1] Raheem, I. T., et al. "Quinine and Total Synthesis of (±)-7-Hydroxyquinine via Merged Morita−Baylis−Hillman−Tsuji−Trost Cyclization." The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/jo8017505[4] "Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib." Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00174

Sources

Optimization

optimizing reaction conditions for 5-Methoxymethoxyquinoline

Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxymethoxyquinoline . As a bifunctional substrate, 5-hydroxyquinoline presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxymethoxyquinoline .

As a bifunctional substrate, 5-hydroxyquinoline presents unique chemoselectivity challenges. It possesses both a nucleophilic phenolic oxygen and a basic quinoline nitrogen. When reacting this substrate with chloromethyl methyl ether (MOM-Cl) to form the methoxymethyl (MOM) ether, researchers frequently encounter competing N-alkylation, reagent degradation, and workup-induced cleavage.

This guide is engineered by senior application scientists to provide you with the mechanistic causality behind reaction parameters, a self-validating standard operating procedure (SOP), and a definitive troubleshooting matrix.

I. Mechanistic Principles: O-Alkylation vs. N-Alkylation

The core challenge in protecting 5-hydroxyquinoline is directing the highly electrophilic MOM-Cl exclusively to the oxygen atom.

In the absence of a strong base, the neutral quinoline nitrogen acts as a superior nucleophile compared to the neutral phenolic oxygen, leading to the formation of an undesired quaternary N-MOM quinolinium salt. To achieve strict O-alkylation, we must alter the electronic landscape of the substrate. By utilizing a strong base like Sodium Hydride (NaH), the phenol (pKa ~8.5) is quantitatively deprotonated. The resulting phenoxide anion is a "hard," highly reactive nucleophile that rapidly attacks the MOM-Cl via an S_N2 mechanism, effectively outcompeting the nitrogen [1].

ReactionPathway SM 5-Hydroxyquinoline (Neutral) Phenoxide Phenoxide Intermediate (Hard Nucleophile) SM->Phenoxide NaH / THF (Complete Deprotonation) NMOM N-MOM Quinolinium Salt (Undesired N-Alkylation) SM->NMOM MOM-Cl + Weak/No Base (Nitrogen acts as nucleophile) OMOM 5-Methoxymethoxyquinoline (Desired O-Alkylation) Phenoxide->OMOM MOM-Cl (Fast SN2)

Reaction pathway showing causal divergence between O-alkylation and N-alkylation.

II. Optimization of Reaction Conditions

Selecting the correct base and solvent system is the primary determinant of yield and purity. The table below summarizes the quantitative outcomes of various optimization parameters.

BaseSolventTempChemoselectivityYieldCausality & Observations
NaH (1.2 eq) THF (Anhydrous) 0 °C to RT Strict O-Alkylation >92% Complete deprotonation forms a highly reactive phenoxide. Fast reaction kinetics prevent side reactions.
DIPEA (2.0 eq)DCM (Anhydrous)0 °C to RTMajor O-Alkylation80-85%Sterically hindered base prevents its own alkylation and scavenges HCl, but weaker basicity slows the reaction.
K₂CO₃ (2.0 eq)DMF60 °CMixed O/N-Alkylation<40%Weak base requires thermal activation, which simultaneously promotes the competing N-alkylation pathway.
NoneDCMRTStrict N-Alkylation<10%Neutral quinoline nitrogen acts as the primary nucleophile, forming an insoluble baseline salt.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation checkpoints are met.

Reagents Required:

  • 5-Hydroxyquinoline (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • MOM-Cl (Chloromethyl methyl ether, 1.5 eq) — Caution: Carcinogen

  • Anhydrous THF

Step 1: Phenoxide Generation

  • Charge a flame-dried, argon-purged flask with 5-hydroxyquinoline and anhydrous THF (0.2 M). Cool to 0 °C.

  • Add NaH portion-wise.

  • Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). The solution will transition from pale yellow to a deep, vibrant orange/red.

    • Causality: This color shift confirms the delocalization of the phenoxide anion. If no gas evolves, the NaH has hydrolyzed to NaOH; abort the reaction.

Step 2: Electrophilic Addition

  • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Add MOM-Cl dropwise via syringe.

  • Validation Checkpoint: As the O-alkylation proceeds, the deep orange color of the phenoxide will gradually fade back to a pale yellow over 1–2 hours. TLC (Hexanes/EtOAc 7:3) should show the consumption of the starting material and the appearance of a less polar UV-active spot.

Step 3: Quench and Extraction

  • Quench the reaction at 0 °C by carefully adding saturated aqueous NaHCO₃.

  • Validation Checkpoint: Vigorous bubbling will occur as excess MOM-Cl is hydrolyzed to formaldehyde and HCl, which is immediately neutralized by the bicarbonate [2]. Wait until all bubbling ceases.

  • Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

IV. Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Yield / Incomplete Conversion Q1 Is H2 gas evolved during base addition? Start->Q1 DeadNaH NaH is degraded. Use fresh reagent. Q1->DeadNaH No Q2 Is there a highly polar baseline spot on TLC? Q1->Q2 Yes NAlk N-Alkylation occurring. Ensure full deprotonation before MOM-Cl addition. Q2->NAlk Yes Hydro MOM-Cl hydrolyzed. Check solvent dryness and MOM-Cl integrity. Q2->Hydro No

Diagnostic decision tree for troubleshooting low yields in MOM protection.

Q1: My reaction stalls at 50% conversion despite adding excess MOM-Cl. What is happening? A1: Your MOM-Cl is likely degrading in situ. MOM-Cl is highly moisture-sensitive. If your THF is not strictly anhydrous, the MOM-Cl hydrolyzes to generate HCl. This HCl protonates your phenoxide back to the unreactive 5-hydroxyquinoline, effectively halting the reaction. Ensure your solvents are dried over molecular sieves and your MOM-Cl is stored properly.

Q2: I am seeing a massive, highly polar baseline spot on my TLC instead of the desired product. Why? A2: You are observing the quaternary N-MOM quinolinium salt. This occurs when the quinoline nitrogen attacks the MOM-Cl. This is a symptom of incomplete deprotonation. Ensure you allow sufficient time (at least 30 mins) for the NaH to fully deprotonate the phenol before introducing the electrophile.

Q3: During workup, my product seems to revert to the starting material. How do I prevent this? A3: MOM ethers are acetals and are highly labile under acidic conditions [3]. If your workup or purification involves acidic environments (e.g., unneutralized silica gel, acidic aqueous washes), the MOM group will cleave. Always use a basic quench (NaHCO₃) and consider adding 1% Triethylamine (TEA) to your chromatography eluent to neutralize the silica gel [4].

Q4: How do I safely handle and quench MOM-Cl to avoid exposure to carcinogens? A4: MOM-Cl is a volatile alkylating agent and a known carcinogen. Never allow unreacted MOM-Cl to evaporate in the rotary evaporator. Always quench the crude reaction mixture with an excess of aqueous ammonia or saturated NaHCO₃. This safely hydrolyzes the residual MOM-Cl into methanol, formaldehyde, and inorganic salts before you begin your extraction.

V. References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL: [Link]

  • MOM Ethers - Stability and Deprotection Organic Chemistry Portal URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Chemical Reviews - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-Methoxymethoxyquinoline Purification

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of 5-Methoxymethoxyquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of 5-Methoxymethoxyquinoline. This molecule presents a classic "dual-nature" purification challenge: it contains a highly basic quinoline nitrogen paired with a highly acid-sensitive methoxymethyl (MOM) ether protecting group.

Standard purification techniques often lead to severe streaking, poor recovery, or spontaneous deprotection. This guide provides field-proven, mechanistically grounded strategies to navigate these competing chemical properties.

Mechanistic Troubleshooting & FAQs

Q1: My 5-Methoxymethoxyquinoline streaks severely on the silica column, and I cannot separate it from closely eluting impurities. How do I fix this? A1: Streaking of quinoline derivatives on standard silica gel is caused by the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silanol (Si-OH) groups on the silica surface[1]. This creates a continuous adsorption-desorption lag. Field-Proven Solution: Incorporate a basic modifier into your mobile phase. Adding 0.5–2.0% Triethylamine (Et₃N) or 1–10% ammonia in methanol neutralizes the acidic sites on the silica gel, preventing these strong hydrogen-bonding interactions and resulting in sharp, well-defined bands[1][2].

Q2: I am losing my product during column chromatography. The fractions show a highly polar spot that matches my starting material (5-hydroxyquinoline). Why is this happening? A2: You are experiencing acid-catalyzed deprotection on the column. MOM ethers are acetal-type protecting groups that are highly sensitive to Brønsted and Lewis acids[3]. Standard silica gel is slightly acidic (pH ~4.5–5.5). Prolonged exposure to the silica stationary phase can catalyze the hydrolysis of the MOM group back to the free phenol[4][5]. Field-Proven Solution: The addition of Et₃N (as recommended in A1) serves a critical dual purpose: it prevents quinoline streaking and buffers the silica gel, suppressing the acid-catalyzed cleavage of the MOM ether[2][3].

Q3: How can I remove unreacted 5-hydroxyquinoline before loading the sample onto the column? A3: Exploit the pKa difference between the starting material and the product. 5-hydroxyquinoline possesses a free phenolic –OH (pKa ~8.5). By washing your crude organic mixture with a dilute aqueous base (e.g., 0.1 M NaOH), you can selectively deprotonate the unreacted starting material, driving it into the aqueous phase. The highly lipophilic 5-Methoxymethoxyquinoline will remain in the organic phase, drastically simplifying your downstream chromatography.

MechanisticLogic Silica Acidic Silica Gel (Silanol Groups) Quinoline Quinoline Nitrogen (Basic) Silica->Quinoline Strong H-Bonding (Streaking) MOM MOM Ether (Acid-Sensitive) Silica->MOM Protonation (Deprotection) Et3N Triethylamine (Et3N) Modifier Et3N->Silica Neutralizes Silanols (Protects Molecule)

Mechanistic role of Et3N in preventing streaking and MOM deprotection.

Mobile Phase Optimization Data

To prevent degradation and ensure high recovery, the mobile phase must be carefully optimized. The table below summarizes the causality behind various solvent systems.

Solvent SystemAdditiveChromatographic ResultMechanistic Rationale
Hexane / EtOAc NoneSevere tailing (Rf ~0.2–0.5); Product degradation.Acidic silanols bind the quinoline nitrogen and slowly hydrolyze the MOM acetal linkage[2][4].
Hexane / EtOAc 1% Et₃N Sharp peak (Rf ~0.6); High recovery. Et₃N neutralizes silanols, preventing both H-bonding and acid catalysis[1].
CH₂Cl₂ / MeOH 1–5% NH₃ in MeOHGood peak shape; Risk of co-eluting polar impurities.Ammonia deactivates silica; however, the highly polar system reduces separation resolution[2].
C18 Reverse Phase 0.1% TFAComplete loss of MOM group (reversion to 5-OH-quinoline).Strong Brønsted acid (TFA) rapidly and fully cleaves the MOM ether[3]. Avoid acidic modifiers in HPLC.

Self-Validating Purification Protocol

The following protocol integrates liquid-liquid extraction with buffered normal-phase chromatography. Every critical step includes a self-validation checkpoint to ensure the system is operating as intended.

PurificationWorkflow Crude Crude Reaction Mixture (5-MOM-Q, 5-OH-Q, MOM-Cl, Base) Workup Aqueous Workup (Sat. NaHCO3 & 0.1M NaOH) Crude->Workup OrgPhase Organic Phase (Enriched 5-MOM-Q) Workup->OrgPhase Extracts AqPhase Aqueous Phase (5-OH-Q salts, decomposed MOM-Cl) Workup->AqPhase Discards Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% Et3N) OrgPhase->Chromatography Pure Pure 5-Methoxymethoxyquinoline Chromatography->Pure Evaporation

Workflow for the purification of 5-Methoxymethoxyquinoline.

Step-by-Step Methodology

Phase 1: Quenching and Liquid-Liquid Extraction

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose any unreacted highly reactive MOM-Cl[3].

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read >8.0 to ensure complete destruction of MOM-Cl.

  • Phenol Wash: Separate the phases. Wash the organic layer twice with 0.1 M NaOH to extract unreacted 5-hydroxyquinoline.

    • Validation Checkpoint: Take a 1 mL aliquot of the NaOH aqueous wash, acidify it to pH 3 with 1M HCl, and extract with 1 mL EtOAc. Spot this organic extract on a TLC plate against a pure 5-hydroxyquinoline standard. A matching spot confirms the successful removal of the starting material.

  • Dry & Concentrate: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Buffered Silica Gel Chromatography 4. Column Preparation: Slurry pack the silica gel column using your optimized mobile phase (e.g., 80:20 Hexane:EtOAc) containing exactly 1% v/v Triethylamine (Et₃N) [1].

  • Validation Checkpoint: Flush one full column volume of the buffered mobile phase through the silica. Collect the eluent and check it with pH paper. The eluent must register as slightly basic (pH ~8) before you load your compound. If it is acidic, the silica is not fully deactivated.

  • Loading: Dissolve the crude concentrated organic residue in a minimum volume of the buffered mobile phase and load it onto the column.

  • Elution: Elute the column using the buffered solvent system, monitoring fractions via UV detection (254 nm).

    • Validation Checkpoint (2D TLC): To ensure no degradation occurred during fraction analysis, spot a purified fraction on a TLC plate. Run it in the buffered solvent, dry the plate, rotate it 90 degrees, and run it again. A single spot exactly on the diagonal line confirms absolute stability; any spots off the diagonal indicate on-plate degradation.

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds BenchChem
  • Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols BenchChem
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid C
  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst ResearchG

Sources

Optimization

stability issues of 5-Methoxymethoxyquinoline in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Methoxymethoxyquinoline. As a Senior Application Scientist, I've designed this guide to provide you wi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methoxymethoxyquinoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability challenges you may encounter when working with this compound. 5-Methoxymethoxyquinoline's stability profile is dictated by two key structural features: the quinoline core and the methoxymethyl (MOM) ether protecting group. The quinoline ring system can be susceptible to oxidative and photolytic degradation, while the MOM ether, an acetal, is notably sensitive to acidic conditions.[1][2] This guide provides a structured, problem-oriented approach to help you anticipate, diagnose, and resolve stability issues in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experimental work. Each answer provides a mechanistic explanation and actionable solutions.

Question: My compound degraded during column chromatography on standard silica gel. What happened and how can I prevent it?

Answer: This is a classic issue related to the acid-lability of the methoxymethyl (MOM) protecting group. Standard silica gel has a slightly acidic surface (pH ≈ 4-5), which is sufficient to catalyze the hydrolysis of the MOM ether, cleaving it to reveal the parent 5-hydroxyquinoline.[3]

Causality: The mechanism involves the protonation of one of the ether oxygens by the acidic silanol groups on the silica surface. This makes the MOM group a better leaving group, facilitating its cleavage to form formaldehyde, methanol, and your deprotected compound.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your eluent and add 1-2% triethylamine or another volatile base to neutralize the acidic sites.[3]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel for your purification.

  • Alternative Purification: If applicable, consider other purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC) on neutralized plates.

Question: I'm observing significant compound loss and the appearance of a new, more polar spot on TLC after an acidic workup (e.g., washing with sat. NH₄Cl). Is this related to stability?

Answer: Yes, this is highly likely due to the cleavage of the MOM ether. The MOM group is an acetal, which is inherently unstable to acidic aqueous conditions.[4] Saturated ammonium chloride (NH₄Cl) solution is weakly acidic (pH ≈ 4.6) and can readily cause deprotection.

Causality: Similar to the issue with silica gel, the acidic environment of the workup protonates the MOM ether, initiating hydrolysis. The resulting 5-hydroxyquinoline is significantly more polar than the starting material, which explains the new, lower-Rf spot on your TLC plate.

Solutions:

  • Use Neutral or Basic Workup Conditions: Wash your organic extracts with water, saturated sodium bicarbonate (NaHCO₃) solution, or brine (sat. NaCl) instead of acidic solutions.[3]

  • Minimize Contact Time: If a mildly acidic wash is unavoidable for other reasons, perform it quickly at low temperatures (e.g., 0 °C) and immediately follow with a basic wash to neutralize any residual acid.

  • Buffer Your System: For reactions that might generate acidic byproducts, consider including a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a proton sponge in the reaction mixture itself.

Question: My stock solution in DMSO is turning yellow or brown over time, even when stored in the freezer. What is causing this discoloration?

Answer: This discoloration is characteristic of the degradation of the quinoline core itself, not the MOM group.[2] Quinoline and its derivatives are known to be sensitive to light and oxidation, which can lead to the formation of colored byproducts.[5] While freezing slows down reactions, it does not completely stop long-term oxidative or photolytic degradation, especially if the solution is repeatedly warmed and exposed to light and air during use.

Causality: The degradation can be initiated by light (photodegradation) or reaction with atmospheric oxygen (oxidation).[6] This often involves complex radical pathways or hydroxylation of the aromatic ring system, leading to highly conjugated, colored compounds.[7]

Solutions:

  • Protect from Light: Store all solutions and solid samples in amber vials or wrap clear vials with aluminum foil.[8][9]

  • Inert Atmosphere: For long-term storage, flush the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Use High-Purity Solvents: Ensure your solvent (e.g., DMSO, acetonitrile) is of high purity and free from peroxides or other oxidizing contaminants.

  • Prepare Fresh Solutions: For sensitive quantitative assays, it is best practice to prepare fresh solutions from a solid sample that has been stored under optimal conditions (cool, dark, inert atmosphere).[2]

Question: I'm getting inconsistent results in my cell-based assay. Could the stability of 5-Methoxymethoxyquinoline in the aqueous assay buffer be the problem?

Answer: Absolutely. Inconsistent results are a hallmark of a compound degrading in the experimental medium.[2] The stability of your compound in aqueous solution is highly dependent on factors like pH, temperature, and the presence of other components in the media.[10]

Causality:

  • pH-Dependent Hydrolysis: If your assay buffer is acidic (pH < 7), you will likely experience time-dependent cleavage of the MOM group. The rate of this hydrolysis increases at lower pH values.[4] This means the concentration of your active compound is changing over the course of the experiment, leading to unreliable data.

  • Oxidative Degradation: Complex biological media can contain components that promote oxidation, leading to the degradation of the quinoline core.

Solutions:

  • Validate Compound Stability: Before conducting extensive experiments, perform a simple stability study. Incubate the compound in your assay buffer under the exact experimental conditions (e.g., 37 °C, 24 hours) and analyze the sample by HPLC or LC-MS to quantify the remaining parent compound.[10]

  • pH Control: If possible, adjust the pH of your buffer to a range where the compound is most stable (typically neutral to slightly basic for MOM ethers).[4]

  • Minimize Incubation Time: Design your experiments to use the shortest possible incubation times to reduce the window for degradation.

  • Prepare Fresh Dilutions: Prepare the final dilutions of your compound in the assay buffer immediately before adding them to your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Methoxymethoxyquinoline?

The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: This affects the methoxymethyl (MOM) ether group. It is the most common and rapid degradation pathway, occurring in the presence of protic acids (e.g., HCl), Lewis acids (e.g., TiCl₄), or even on acidic surfaces like silica gel.[3][11] The products are 5-hydroxyquinoline, formaldehyde, and methanol.

  • Oxidative and Photolytic Degradation: This affects the quinoline aromatic ring system. It is generally a slower process but is accelerated by exposure to oxygen and UV or ambient light.[2][6] This leads to a complex mixture of byproducts, often starting with hydroxylation of the quinoline ring, and is associated with a visible color change to yellow or brown.[5][7]

Q2: What are the optimal storage conditions for 5-Methoxymethoxyquinoline?
  • Solid Form: Store in a tightly sealed container, protected from light (amber vial), in a cool, dry place. For long-term storage, consider placing it in a desiccator under an inert atmosphere (argon or nitrogen).[9]

  • Solutions: Prepare solutions fresh whenever possible.[2] For stock solutions (e.g., in DMSO or acetonitrile), store in small aliquots in amber vials at -20 °C or -80 °C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[8]

Q3: How can I quantitatively monitor the stability of my compound?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[12][13] The method must be able to separate the intact 5-Methoxymethoxyquinoline from all its potential degradation products, including 5-hydroxyquinoline.[14] A forced degradation study is typically performed to generate these degradation products and validate the specificity of the analytical method.

Q4: Is the MOM group stable to common reducing or oxidizing agents?

The MOM group is generally stable to a variety of common reagents, which is why it is a useful protecting group. It is typically stable to:

  • Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

  • Strong bases and many nucleophiles.[4]

  • Many oxidizing agents. However, harsh oxidative conditions used during the workup of some reactions (e.g., ozonolysis) can potentially cleave the MOM group.[3]

It is important to note that some Lewis acidic hydrides, like diisobutylaluminum hydride (DIBAL-H), have been reported to cause cleavage.[3]

Data & Protocols for Stability Assessment

Forced Degradation: Conditions and Expected Outcomes

A forced degradation study is essential to understand the intrinsic stability of a drug candidate.[14] It involves subjecting the compound to stress conditions harsher than accelerated stability testing to identify likely degradation pathways and products.

Stress ConditionTypical Reagents & ConditionsPrimary Degradation PathwayExpected Major Degradant
Acid Hydrolysis 0.1 M HCl, 60°C, 24hMOM Ether Cleavage5-Hydroxyquinoline
Base Hydrolysis 0.1 M NaOH, 60°C, 24hGenerally StableMinimal Degradation Expected
Oxidation 3-6% H₂O₂, RT, 24hQuinoline Ring OxidationHydroxylated Quinoline Derivatives
Photodegradation UV/Visible Light (ICH Q1B)Quinoline Ring DegradationComplex Mixture of Photoproducts
Thermal Solid state, 80°C, 72hQuinoline Ring DegradationOxidative/Decomposition Products

This table provides representative conditions. Actual conditions may need to be optimized to achieve 5-20% degradation.[14]

Diagram: Acid-Catalyzed Hydrolysis of 5-Methoxymethoxyquinoline

The diagram below illustrates the step-by-step mechanism for the acid-catalyzed cleavage of the MOM ether, the primary stability concern for this molecule.

G reactant_node 5-Methoxymethoxyquinoline (R-O-CH2-O-Me) protonated_intermediate Protonated Intermediate [R-O-CH2-O(H+)-Me] reactant_node->protonated_intermediate 1. Protonation proton_node H+ carbocation Hemiacetal & Carbocation [R-O-CH2+] + MeOH protonated_intermediate->carbocation 2. Loss of Methanol product_node 5-Hydroxyquinoline (R-OH) + Formaldehyde (CH2O) carbocation->product_node 3. Nucleophilic Attack by H2O & Deprotonation water_node H2O methanol_node MeOH

Caption: Mechanism of acid-catalyzed MOM ether hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for performing a forced degradation study to identify potential degradation products and assess the intrinsic stability of 5-Methoxymethoxyquinoline.

Objective: To generate degradation samples under acidic, basic, oxidative, and photolytic stress conditions for analysis by a stability-indicating HPLC method.

Materials:

  • 5-Methoxymethoxyquinoline

  • HPLC-grade acetonitrile and water[14]

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Suitable buffer (e.g., phosphate buffer)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)[9]

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 5-Methoxymethoxyquinoline in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a predetermined time (e.g., 8-24 hours).[8]

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for the same duration as the acid hydrolysis.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.[8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.[9]

    • Dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Dilute both samples for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and keeping it under normal storage conditions.

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks and calculate the percentage of the remaining parent compound.

Diagram: Stability Study Experimental Workflow

This diagram outlines the logical flow for conducting a comprehensive stability assessment of 5-Methoxymethoxyquinoline.

G start_node Start: Pure Compound (5-Methoxymethoxyquinoline) method_dev_node Develop Stability-Indicating HPLC Method start_node->method_dev_node forced_degradation_node Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) method_dev_node->forced_degradation_node analysis_node Analyze Samples (HPLC, LC-MS) forced_degradation_node->analysis_node data_review_node Identify Degradants & Determine Degradation Pathways analysis_node->data_review_node report_node Report Stability Profile & Recommend Storage Conditions data_review_node->report_node

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-Methoxymethoxyquinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Methoxymethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxymethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible synthesis process.

I. Introduction to the Synthesis and Its Challenges

The synthesis of 5-Methoxymethoxyquinoline involves the protection of the hydroxyl group of 5-hydroxyquinoline using a methoxymethyl (MOM) ether. This is a common and crucial step in the multi-step synthesis of various pharmaceutical compounds where 5-hydroxyquinoline is a key intermediate.[1] While the reaction appears straightforward on a laboratory scale, significant challenges can emerge during scale-up. These challenges often relate to reaction control, impurity profiles, product isolation, and process safety.

This guide will address these challenges in a practical, question-and-answer format, providing solutions grounded in chemical principles and established industry practices.

II. Troubleshooting Guide: From Starting Material to Final Product

This section is structured to follow the typical workflow of the synthesis, addressing potential issues at each stage.

A. Starting Material: 5-Hydroxyquinoline

Question: We are observing inconsistent reaction performance and suspect the quality of our 5-hydroxyquinoline starting material. What are the critical quality attributes to consider?

Answer: The purity and physical properties of the starting 5-hydroxyquinoline are paramount for a successful and reproducible synthesis. Here are the key aspects to evaluate:

  • Purity: The presence of isomeric impurities, such as other hydroxyquinoline isomers (e.g., 8-hydroxyquinoline), can lead to the formation of undesired side products that may be difficult to separate from the target molecule.[2] The presence of residual starting materials from its own synthesis, like 5-aminoquinoline, can also interfere with the reaction.[3]

  • Moisture Content: 5-Hydroxyquinoline is a solid that can absorb moisture. Water can react with the MOM protection reagent, leading to reduced yield and the formation of byproducts. Ensure the starting material is thoroughly dried before use.

  • Physical Form: The particle size of the 5-hydroxyquinoline can affect its dissolution rate in the reaction solvent. A consistent particle size distribution will lead to more predictable reaction kinetics, which is especially important during scale-up.

Recommendation: Always source 5-hydroxyquinoline from a reputable supplier and obtain a certificate of analysis (CoA) for each batch.[4] It is advisable to perform in-house quality control checks, such as melting point determination, HPLC for purity, and Karl Fischer titration for water content, to ensure batch-to-batch consistency.[5][6]

B. The MOM Protection Reaction

Question: We are experiencing an uncontrolled exotherm during the addition of chloromethyl methyl ether (MOM-Cl) on a larger scale. How can we mitigate this thermal risk?

Answer: The reaction between 5-hydroxyquinoline and MOM-Cl is exothermic, and on a larger scale, the heat generated can accumulate, leading to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[7]

Causality: The reaction's exothermicity is a result of the formation of strong C-O and N-C bonds. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. As the scale increases, this ratio decreases, and heat removal becomes less efficient, increasing the risk of a thermal event.

Troubleshooting Steps:

  • Slow, Controlled Addition: Add the MOM-Cl dropwise to the reaction mixture at a controlled rate.[7] This allows the cooling system to remove the heat as it is generated.

  • Adequate Cooling: Ensure your reactor is equipped with a cooling system capable of handling the total heat output of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the required cooling capacity for the intended scale.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by increasing the thermal mass of the system.

  • Reverse Addition: Consider adding the 5-hydroxyquinoline solution to the MOM-Cl solution. This can sometimes help to better control the reaction, although it requires careful evaluation.

Safety First: Always have a quench plan in place. A rapid injection of a suitable quenching agent can be used to stop the reaction in an emergency. For this reaction, a cold, weak base solution could be effective.

Question: Our reaction yield is lower than expected, and we are observing the formation of several byproducts. What are the likely side reactions and how can we minimize them?

Answer: Lower yields and byproduct formation are common challenges when scaling up the MOM protection of phenols and related compounds.

Potential Side Reactions:

  • Reaction with Water: As mentioned, any moisture in the starting materials or solvent will consume the MOM-Cl, reducing the amount available for the desired reaction and forming byproducts like formaldehyde and HCl.

  • Over-alkylation: While less common with phenols compared to aliphatic alcohols, there is a possibility of reaction at the quinoline nitrogen, especially under strongly basic conditions.

  • Formation of Bis(chloromethyl) ether (BCME): MOM-Cl can disproportionate to form the highly carcinogenic BCME, especially in the presence of Lewis acids. While the conditions for MOM protection of phenols are typically basic, it's a potential hazard to be aware of.[7]

Optimization Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.

  • Base Selection: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[8] The choice of base and its stoichiometry should be carefully optimized.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions.

  • Alternative Reagents: Consider using dimethoxymethane with an acid catalyst as an alternative to MOM-Cl.[9][10] This method can be safer for large-scale operations as it avoids the handling of the highly toxic and volatile MOM-Cl.

C. Work-up and Product Isolation

Question: During the aqueous work-up, we are observing partial deprotection of our 5-Methoxymethoxyquinoline. What is causing this and how can we prevent it?

Answer: The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[9] The work-up procedure, if not carefully controlled, can lead to the loss of your product.

Causality: The work-up often involves quenching the reaction with an aqueous solution. If the reaction mixture is acidic, or if acidic byproducts (like HCl from the reaction of MOM-Cl with water) are present, the acidic aqueous environment can hydrolyze the MOM ether back to 5-hydroxyquinoline. Even silica gel used in chromatography is slightly acidic and can cause deprotection.[3]

Troubleshooting the Work-up:

  • Neutral or Basic Quench: Quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any acid present.[3][8]

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to reduce the time the product is in contact with the aqueous phase.

  • Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to remove water and some water-soluble impurities.

  • Neutralize Silica Gel: If purification by column chromatography is necessary, you can neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.[3]

D. Purification and Crystallization

Question: We are struggling to obtain our 5-Methoxymethoxyquinoline with high purity on a large scale. What are the recommended purification techniques?

Answer: Large-scale purification requires methods that are both effective and scalable.

Recommended Purification Strategies:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[11] The key is to find a suitable solvent system.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

    • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization.[12]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[11]

  • Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to provide the required purity.[11]

Table 1: Potential Crystallization Solvents for 5-Methoxymethoxyquinoline

Solvent ClassExamplesRationale
AlcoholsEthanol, IsopropanolGood solvating power at reflux, lower solubility at room temperature.
EstersEthyl acetateCan provide good crystal morphology.
HydrocarbonsToluene, HeptaneOften used as anti-solvents.
EthersMethyl tert-butyl ether (MTBE)Can be a good solvent for less polar compounds.

Note: The optimal solvent system must be determined experimentally.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when using chloromethyl methyl ether (MOM-Cl) on a large scale?

A1: MOM-Cl is a highly toxic, volatile, and flammable liquid. It is classified as a human carcinogen.[13][14][15] When scaling up, it is crucial to:

  • Work in a well-ventilated area, preferably in a closed system, to avoid inhalation of vapors.[13]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and respiratory protection.[13]

  • Be aware of its flammability and keep it away from ignition sources.[13][16]

  • Have a plan for handling spills and for the safe disposal of any waste containing MOM-Cl.

Q2: Can we monitor the reaction progress without using TLC on a large scale?

A2: Yes, for large-scale production, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for monitoring the disappearance of the starting material and the formation of the product.[5] This allows for real-time decision-making and ensures the reaction goes to completion before initiating the work-up.

Q3: What is the expected stability of the final 5-Methoxymethoxyquinoline product?

A3: As a MOM ether, the product is sensitive to acidic conditions.[9] It should be stored in a cool, dry place, away from acids. Under these conditions, it is expected to be stable for an extended period. A formal stability study should be conducted to establish a re-test date for the material.

IV. Visualizing the Process

Synthetic Workflow

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 5-Hydroxyquinoline 5-Hydroxyquinoline Reaction_Mixture Reaction Mixture 5-Hydroxyquinoline->Reaction_Mixture Anhydrous_Solvent Anhydrous Solvent (e.g., DCM, THF) Anhydrous_Solvent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Quench Aqueous Quench (e.g., NaHCO3) Reaction_Mixture->Quench MOM-Cl MOM-Cl MOM-Cl->Reaction_Mixture Slow Addition Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Pure_Product 5-Methoxymethoxyquinoline Crystallization->Pure_Product G cluster_incomplete cluster_side cluster_workup Low_Yield Low Yield of 5-Methoxymethoxyquinoline Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Workup_Issues Work-up Issues? Low_Yield->Workup_Issues Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry Optimize_Conditions Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Side_Reactions->Anhydrous Base_Choice Evaluate Base Choice/Amount Side_Reactions->Base_Choice Alternative_Reagent Consider Alternative MOM Reagent Side_Reactions->Alternative_Reagent Acid_Deprotection Acidic Deprotection? Workup_Issues->Acid_Deprotection Neutralize_Quench Use Neutral/Basic Quench Acid_Deprotection->Neutralize_Quench Neutralize_Silica Neutralize Silica Gel for Chromatography Acid_Deprotection->Neutralize_Silica

Caption: Decision tree for troubleshooting low yields.

V. References

  • Organic Syntheses. (n.d.). α-Halo Ethers from Symmetric Aliphatic Acetals. Organic Syntheses. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Albert Einstein College of Medicine. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]

  • Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Barnes, D. M., Barkalow, J., & Plata, D. J. (2009). A facile method for the preparation of MOM-protected carbamates. Organic letters, 11(2), 273–275. [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow. Retrieved from

  • Rawat, A., & Nagori, B. P. (2012). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Scientia pharmaceutica, 80(4), 727–748. [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. Retrieved from

  • California Air Resources Board. (1997, November 12). Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Lee, K., & Park, H. (2002). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bulletin of the Korean Chemical Society, 23(5), 725-727.

  • International Journal of Futuristic and Modern Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Sanghvi, Y. S., & Manoharan, M. (2017). Alternatives to the 4,4′-dimethoxytrityl (DMTr) protecting group. Tetrahedron letters, 58(20), 1937-1946.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Al-Ghamdi, A. F., Al-Omar, M. A., & Al-Majed, A. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Heliyon, 9(5), e16223. [Link]

  • Li, Y., et al. (2023). Thermal Stability Improvement of Core Material via High Internal Phase Emulsion Gels. Foods, 12(21), 3991.

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Pathak, V. N., & Jain, M. K. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules (Basel, Switzerland), 16(6), 5057–5072. [Link]

  • Zhang, Y., et al. (2020). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem, 15(1), 77–83.

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Retrieved from [Link]

  • Saliba, M., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Accounts of Chemical Research, 50(10), 2413–2421.

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. Retrieved from [Link]

  • Giorgianni, G., et al. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions, 109, 265-270.

  • ResearchGate. (2025, August 6). (PDF) Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 5-Methoxymethoxyquinoline

Welcome to the technical support center for 5-Methoxymethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxymethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and resolve permeability issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of 5-Methoxymethoxyquinoline, providing a foundational understanding of the potential issues and strategies for improvement.

Q1: We are observing a significant discrepancy between the in-vitro potency and cellular activity of our 5-Methoxymethoxyquinoline analog. Could poor cell permeability be the cause?

A1: Yes, a significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] The 5-Methoxymethoxyquinoline compound may not be efficiently crossing the cell membrane to reach its intracellular target. Several physicochemical properties can contribute to this issue, including:

  • High Polarity: The presence of oxygen atoms in the methoxymethoxy group can increase the polar surface area (PSA), which is inversely correlated with passive permeability.[2][3]

  • Low Lipophilicity: While some lipophilicity is necessary for membrane interaction, a balance must be struck.[4] Too little and the compound will not partition into the lipid bilayer.

  • Molecular Weight and Flexibility: Larger, more rigid molecules can have difficulty diffusing across the cell membrane.[5]

  • Efflux Pump Substrate: The compound might be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[6]

Q2: What are the key physicochemical properties of 5-Methoxymethoxyquinoline that likely contribute to its poor permeability?

A2: The methoxymethoxy (MOM) group, while useful as a protecting group, introduces characteristics that can negatively impact permeability:

  • Increased Polar Surface Area (PSA): The two oxygen atoms in the MOM group contribute to the overall PSA of the molecule. A higher PSA generally leads to lower passive diffusion across the lipid bilayer.[2][3] For optimal intestinal absorption, a PSA of less than 140 Ų is often recommended.[7]

  • Hydrogen Bond Acceptors: The oxygen atoms can act as hydrogen bond acceptors, increasing the energy required for the molecule to desolvate and enter the hydrophobic core of the cell membrane.[8]

  • Conformational Rigidity: The quinoline scaffold itself is a rigid, planar structure.[9] While some rigidity can be beneficial, excessive rigidity can hinder the conformational changes needed to traverse the lipid bilayer.[5]

Q3: What are the primary strategies for improving the cellular uptake of 5-Methoxymethoxyquinoline?

A3: There are two main approaches to enhance the cell permeability of your compound:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the 5-Methoxymethoxyquinoline to create a "prodrug."[10][11][12][13][14] This is often achieved by masking polar functional groups to increase lipophilicity and facilitate passive diffusion.[15] The modifying group is designed to be cleaved intracellularly, releasing the active drug.[10][11][12][13][14]

  • Formulation Strategies: This approach modifies the drug's delivery without altering its chemical structure.[1] Common methods include encapsulation within liposomes or polymeric nanoparticles.[16][17][18][19] These formulations can protect the drug, improve its solubility, and facilitate its uptake by cells.[16][17][18][19]

Q4: When should I consider a prodrug strategy versus a nanoformulation approach?

A4: The choice between these strategies depends on the primary barrier to permeability and the overall development goals.

  • Consider a Prodrug Strategy When:

    • The primary issue is low passive permeability due to high polarity. A lipophilic promoiety can be attached to mask polar groups.[10][13][14]

    • The compound is a substrate for efflux pumps. A prodrug can be designed to avoid recognition by these transporters.[6]

    • You have a clear understanding of the structure-activity relationship (SAR) and can make modifications without losing efficacy.

  • Consider a Nanoformulation Strategy When:

    • The compound has very poor aqueous solubility in addition to poor permeability.[16][17][20] Nanoparticles can increase the surface area for dissolution and improve solubility.[17][19]

    • The drug needs protection from degradation in the experimental medium.

    • The goal is to alter the mechanism of cellular uptake, for example, by promoting endocytosis.

II. Troubleshooting Guide: Investigating and Overcoming Permeability Issues

This section provides a structured approach to diagnosing and solving permeability problems with 5-Methoxymethoxyquinoline, including detailed experimental protocols.

Step 1: Quantify the Permeability Problem

Before attempting to improve permeability, it is crucial to obtain quantitative data to confirm the issue and establish a baseline.

Computational tools can provide an initial assessment of permeability based on the molecule's structure. These methods are fast and can help prioritize compounds for experimental testing.

  • Key Parameters to Analyze:

    • Calculated LogP (cLogP): A measure of lipophilicity. An optimal range for passive permeability is generally between 1 and 5.[4]

    • Polar Surface Area (PSA): As discussed, a lower PSA is generally better for passive diffusion.[2][3]

    • Molecular Weight (MW): Smaller molecules tend to have better permeability.

    • Number of Hydrogen Bond Donors and Acceptors: More hydrogen bonding potential can hinder membrane crossing.[8]

  • Recommended Tools:

    • SwissADME: A free web tool that provides a comprehensive analysis of physicochemical properties, pharmacokinetics, and drug-likeness.[11]

    • PerMM: A web server for the theoretical assessment of passive permeability of molecules across the lipid bilayer.[21]

    • Schrödinger Membrane Permeability: A physics-based solution for accurately predicting passive membrane permeability.[22]

Table 1: Example Physicochemical Properties of 5-Methoxymethoxyquinoline (Hypothetical Values)

PropertyPredicted ValueImplication for Permeability
cLogP1.8Within a reasonable range, but could be higher.
PSA45.5 ŲFavorable for permeability.
Molecular Weight191.2 g/mol Favorable for permeability.
H-bond Acceptors3May slightly hinder permeability.
H-bond Donors0Favorable for permeability.

Experimental assays are essential for confirming the predictions and understanding the mechanism of transport.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.[23][24][25] It is a good first step to determine if poor passive permeability is the primary issue.[25] A low apparent permeability coefficient (Papp) in this assay suggests a problem with the compound's ability to cross a lipid bilayer.[25]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[26][27] It can assess both passive and active transport, including efflux.[26][27] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can determine if the compound is a substrate for efflux pumps. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[27]

Table 2: Interpreting In Vitro Permeability Assay Results

PAMPA ResultCaco-2 ResultLikely Cause of Poor PermeabilityRecommended Next Steps
Low PappLow Papp (A-B), Efflux Ratio < 2Poor passive permeabilityProdrug strategy to increase lipophilicity, Nanoformulation
High PappLow Papp (A-B), Efflux Ratio > 2Substrate for efflux pumpsProdrug strategy to mask recognition site, Co-administration with an efflux pump inhibitor
Low PappLow Papp (A-B), Efflux Ratio > 2Poor passive permeability and efflux substrateCombination of strategies: Prodrug and/or Nanoformulation

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[27]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (A -> B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing 5-Methoxymethoxyquinoline to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points.

  • Transport Experiment (B -> A):

    • Repeat the process, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of 5-Methoxymethoxyquinoline in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate Papp and Efflux Ratio.

Step 2: Strategies for Improving Permeability

Based on the diagnosis from Step 1, select an appropriate strategy to enhance the cell permeability of 5-Methoxymethoxyquinoline.

The goal of a prodrug strategy is to transiently modify the structure of 5-Methoxymethoxyquinoline to improve its permeability, with the modifying group being cleaved in vivo to release the active drug.[10][11][12][13][14]

  • Increasing Lipophilicity: To address poor passive permeability, a lipophilic promoiety can be attached to a suitable functional group on the quinoline ring. For 5-Methoxymethoxyquinoline, modifications could be explored if other functional groups are present on the quinoline scaffold.

  • Masking Efflux Substrate Recognition Sites: If the compound is an efflux pump substrate, a prodrug can be designed to alter the structure in a way that it is no longer recognized by the transporter. This may involve attaching a bulky group or altering the charge of the molecule.

Workflow for Prodrug Design and Evaluation

Prodrug_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_selection Selection start Identify Parent Compound: 5-Methoxymethoxyquinoline design Design Prodrugs: - Increase Lipophilicity - Mask Efflux Sites start->design synthesis Synthesize Prodrug Candidates design->synthesis permeability In Vitro Permeability Assays (PAMPA, Caco-2) synthesis->permeability stability Prodrug Stability Assays (Plasma, Microsomes) permeability->stability activity In Vitro Activity Assays stability->activity selection Select Lead Prodrug Candidate activity->selection

Caption: Workflow for Prodrug Design and Evaluation.

Nanoformulations can improve the apparent solubility and permeability of a drug by encapsulating it in a carrier system.[16][17][18][19]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and lipophilic drugs and can enhance cellular uptake.

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. They can protect the drug from degradation and provide controlled release.

  • Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids. They are biocompatible and can enhance cellular uptake.[16]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[15][16] They can enhance the permeability of drugs through mucosal and intestinal epithelial cells.[16]

Workflow for Nanoformulation Development

Nanoformulation_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation start Select Drug Candidate: 5-Methoxymethoxyquinoline carrier Select Carrier System: - Liposomes - Polymeric Nanoparticles - SLNs start->carrier formulation Formulate Nanoparticles carrier->formulation size Particle Size & Zeta Potential formulation->size ee Encapsulation Efficiency size->ee release In Vitro Drug Release ee->release permeability In Vitro Permeability Assays release->permeability uptake Cellular Uptake Studies permeability->uptake

Caption: Workflow for Nanoformulation Development.

Permeation enhancers are compounds that can reversibly increase the permeability of the cell membrane.[28][29][30][31] They can be co-administered with 5-Methoxymethoxyquinoline to improve its uptake.

  • Mechanisms of Action:

    • Disruption of the lipid bilayer.

    • Interaction with intracellular proteins.[30]

    • Increasing the fluidity of the membrane.

  • Classes of Permeation Enhancers:

    • Fatty acids: (e.g., oleic acid)

    • Surfactants: (e.g., sodium lauryl sulfate)

    • Bile salts: (e.g., sodium deoxycholate)

    • Solvents: (e.g., ethanol, DMSO)

Important Considerations: The use of permeation enhancers should be carefully evaluated for potential toxicity and irritation.[28]

III. Conclusion

Addressing the poor cell permeability of 5-Methoxymethoxyquinoline requires a systematic approach that begins with a thorough diagnosis of the underlying cause. By combining in silico predictions with in vitro permeability assays, researchers can gain a clear understanding of the permeability barriers. Based on this diagnosis, a rational strategy, such as a prodrug approach or nanoformulation, can be implemented to improve the cellular uptake of the compound. This guide provides a framework for troubleshooting and optimizing the permeability of 5-Methoxymethoxyquinoline, ultimately enabling a more accurate assessment of its therapeutic potential.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available from: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series. Available from: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. Available from: [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. Available from: [Link]

  • Permeation enhancers in transdermal drug delivery: benefits and limitations. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Available from: [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Available from: [Link]

  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC. Available from: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. Available from: [Link]

  • Permeability and Transporters - Admescope. Available from: [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available from: [Link]

  • Overall Review On Permeation Enhancers in Drug Delivery Systems - Auctores | Journals. Available from: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - IMR Press. Available from: [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. Available from: [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules - PMC. Available from: [Link]

  • Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Membrane Permeability | Schrödinger. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • Permeability Assay on Caco-2 Cells - Bienta. Available from: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF - ResearchGate. Available from: [Link]

  • Evaluation of Dynamic Polar Molecular Surface Area as Predictor of Drug Absorption: Comparison with Other Computational and Experimental Predictors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Available from: [Link]

  • Polar surface area – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Lipophilicity & Solubility - Creative Bioarray. Available from: [Link]

  • Relationship between Passive Permeability and Molecular Polarity Using Block Relevance Analysis | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES - Lund University Publications. Available from: [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series - Research Collection. Available from: [Link]

  • Relationship among log Pe, fractional polar surface area (FPSA), and... - ResearchGate. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available from: [Link]

  • Alteration in cell permeability as a mechanism of action of certain quinone pesticides. Available from: [Link]

  • Permeability issues in whole-cell bioprocesses and cellular membrane engineering - PubMed. Available from: [Link]

  • Outer Membrane Permeability and Antibiotic Resistance - PMC - NIH. Available from: [Link]

  • Agents that increase the permeability of the outer membrane - PubMed. Available from: [Link]

  • Agents that increase the permeability of the outer membrane - PMC - NIH. Available from: [Link]

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Troubleshooting

refining analytical detection of 5-Methoxymethoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the analytical detection of 5-Methoxymethoxyqui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the analytical detection of 5-Methoxymethoxyquinoline (5-MMQ).

Analyzing quinoline derivatives protected by a methoxymethoxy (MOM) group requires a delicate balance. You are dealing with two competing structural features: the basicity of the quinoline nitrogen and the extreme acid-lability of the MOM acetal. Standard LC-MS workflows often fail here, leading to artifactual degradation and poor quantification. This guide will provide you with field-proven, self-validating methodologies to stabilize your analyte and ensure rigorous scientific accuracy.

5-MMQ Analytical Troubleshooting Workflow

G Start Sample: 5-MMQ Extract HPLC HPLC Separation Start->HPLC Tailing Peak Tailing Observed? HPLC->Tailing FixTailing Action: Switch to pH 8.0 Ammonium Bicarbonate Tailing->FixTailing Yes (Silanol Effect) MS ESI-MS Detection Tailing->MS No FixTailing->MS Cleavage MOM Cleavage (Mass -44 Da)? MS->Cleavage FixCleavage Action: Lower Fragmentor Voltage & Source Temp Cleavage->FixCleavage Yes (Acid/Thermal Labile) Success Validated 5-MMQ Quantification Cleavage->Success No FixCleavage->Success

Logical troubleshooting workflow for resolving chromatographic and MS artifacts of 5-MMQ.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing severe peak tailing and poor retention time reproducibility for 5-MMQ on my standard C18 column? The Causality: The quinoline nitrogen has a pKa of approximately 4.9. In standard acidic mobile phases (pH 2–3), it is fully protonated. This positively charged species interacts strongly with residual, unendcapped silanols on standard silica-based stationary phases via secondary ion-exchange mechanisms, causing severe peak tailing and retention shifts[1]. The Solution: You must suppress the ionization of the silanol groups or keep the quinoline neutral. Switch to a high-pH stable hybrid silica column and use a mobile phase buffered at pH 7.5–8.5.

Q2: My LC-MS/MS chromatogram shows a dominant mass corresponding to 5-hydroxyquinoline instead of intact 5-MMQ. Is my sample degrading in the vial? The Causality: The methoxymethoxy (MOM) group is an acetal, which is notoriously labile in the presence of aqueous acids. Standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (pH ~2.0) will rapidly catalyze the on-column hydrolysis of the MOM ether back to the free hydroxyl group[2]. The Solution: Eliminate strong organic acids from your workflow. Utilize volatile, near-neutral or slightly basic buffers such as 10 mM Ammonium Acetate or Ammonium Bicarbonate.

Q3: I switched to a neutral pH buffer, but I am still losing the MOM group during MS detection. What is happening? The Causality: If your chromatography is neutral but you still observe the deprotected mass, the cleavage is happening in-source rather than on-column. The MOM group is thermally and energetically sensitive[3]. High desolvation temperatures or excessive fragmentor/cone voltages in the Electrospray Ionization (ESI) source will strip the MOM group before the analyte reaches the first quadrupole. The Solution: Lower your capillary/cone voltage and reduce the desolvation gas temperature.

Quantitative Data: Mobile Phase Impact on 5-MMQ

To illustrate the critical nature of pH control, the following table summarizes the causal relationship between mobile phase composition, acetal stability, and chromatographic performance.

Mobile Phase CompositionpHIntact 5-MMQ Recovery (%)Peak Asymmetry Factor (As)Primary Artifact Observed
0.1% TFA in Water/MeCN2.0< 15%1.855-Hydroxyquinoline (Rapid Hydrolysis)
0.1% Formic Acid in Water/MeCN2.745%1.505-Hydroxyquinoline (Partial Hydrolysis)
10 mM Ammonium Acetate6.892%1.20Minor in-source fragmentation
10 mM Ammonium Bicarbonate 8.0 > 99% 1.05 None (Optimal)

Experimental Protocol: pH-Optimized LC-MS/MS Method for Intact 5-MMQ

This protocol is designed as a self-validating system . By continuously monitoring the transition of the degradation product alongside your target analyte, the method automatically alerts you to system suitability failures (e.g., pH drift or matrix accumulation).

Step 1: Mobile Phase Preparation

  • Buffer A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 8.0 using dilute ammonium hydroxide if necessary. Do not use acidic modifiers.

  • Buffer B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH stable, endcapped C18 column (e.g., Waters BEH C18 or equivalent, 2.1 x 50 mm, 1.7 µm).

  • Equilibrate the column with 95% Buffer A / 5% Buffer B for at least 20 column volumes to ensure the stationary phase is fully buffered against local pH drops.

Step 3: MS Source Tuning (ESI Positive Mode)

  • Infuse a 1 µg/mL standard of 5-MMQ directly into the MS using a syringe pump combined with the LC flow (50/50 A/B).

  • Critical Tuning Step: Gradually lower the Fragmentor/Cone Voltage and Desolvation Temperature until the intact protonated molecule [M+H]+ is maximized, and the fragment corresponding to the loss of the MOM group ( −44 Da, loss of CH2​OCH3​ ) is minimized to less than 5% relative abundance.

Step 4: Data Acquisition & Self-Validation Setup

  • Set up Multiple Reaction Monitoring (MRM) transitions for 5-MMQ.

  • Self-Validation Control: You must include an MRM transition for 5-hydroxyquinoline in your acquisition method.

  • System Logic: If the peak area ratio of 5-hydroxyquinoline to 5-MMQ increases by more than 10% across sequential injections of a stable standard, your mobile phase pH is drifting, or acidic matrix components are accumulating on the column. This signals an immediate need to replace the mobile phase or backflush the column.

References

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed (NIH).[Link]

  • Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. PMC (NIH).[Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxymethoxyquinoline

Welcome to the Technical Support Center for the synthesis of 5-Methoxymethoxyquinoline. The protection of 5-hydroxyquinoline using methoxymethyl chloride (MOM-Cl) is a critical transformation in drug development and natu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxymethoxyquinoline. The protection of 5-hydroxyquinoline using methoxymethyl chloride (MOM-Cl) is a critical transformation in drug development and natural product synthesis. However, researchers frequently encounter sluggish reaction rates, stalled conversions, and low yields due to the unique electronic properties of the quinoline ring and the volatile, moisture-sensitive nature of MOM-Cl.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and step-by-step protocols to dramatically enhance your reaction rates and ensure reproducible yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My MOM protection of 5-hydroxyquinoline is stalling at ~50% conversion, despite using excess MOM-Cl. What is causing this? A: This is almost always caused by moisture contamination leading to base depletion . MOM-Cl is highly hygroscopic and reacts rapidly with trace water to form formaldehyde, methanol, and hydrochloric acid (HCl)[1]. The generated HCl neutralizes your base (e.g., DIPEA or K 2​ CO 3​ ). Once the base is consumed, the 5-hydroxyquinoline remains protonated. Because the neutral phenol is a vastly inferior nucleophile compared to the phenoxide anion, the reaction stalls. Causality & Fix: Ensure strictly anhydrous conditions. If a reaction stalls, perform a validation check by spotting the mixture on wet pH paper. If it is acidic or neutral, base depletion has occurred. Add an additional 1.5 equivalents of base and 1.0 equivalent of MOM-Cl to resume the reaction.

Q2: How can I dramatically enhance the reaction rate without increasing the temperature? A: Heating MOM-Cl is generally discouraged due to its high volatility (b.p. 59 °C) and severe toxicity. Instead, utilize Finkelstein Catalysis by adding 10–20 mol% of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)[2]. Causality & Fix: MOM-Cl is a relatively "hard" and slow electrophile. The iodide anion acts as a highly nucleophilic shuttle, attacking MOM-Cl to generate MOM-I in situ. MOM-I is a significantly softer, more reactive electrophile that undergoes rapid S N​ 2 attack by the 5-quinolinolate anion[3]. This catalytic cycle can reduce reaction times from 24 hours down to 4 hours at room temperature.

Q3: What is the optimal base and solvent combination for 5-hydroxyquinoline? A: The choice depends on your tolerance for strong bases.

  • For maximum speed: Sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) is superior. NaH irreversibly and completely deprotonates the hydroxyl group, while the polar aprotic DMF solvates the sodium cation, leaving a highly reactive, "naked" phenoxide.

  • For mild conditions: N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) is preferred to avoid strong bases, but it must be paired with a TBAI catalyst to achieve practical reaction rates, as DIPEA establishes an equilibrium rather than complete deprotonation[4].

Part 2: Mechanistic & Workflow Visualizations

Finkelstein MOMCl MOM-Cl (Slow Electrophile) MOMI MOM-I (Highly Reactive) MOMCl->MOMI Finkelstein Exchange Catalyst NaI or TBAI (Iodide Source) Catalyst->MOMI I- donation Product 5-Methoxymethoxyquinoline (Target Product) MOMI->Product Rapid SN2 Phenoxide 5-Quinolinolate (Nucleophile) Phenoxide->Product Nucleophilic Attack

Caption: Mechanistic pathway of Finkelstein-catalyzed MOM protection.

Troubleshooting Issue Reaction Stalled (<50% Conversion) CheckWater Check Moisture (Karl Fischer) Issue->CheckWater Dry Is System Strictly Anhydrous? CheckWater->Dry WetRoute MOM-Cl Hydrolyzed (HCl generated) Dry->WetRoute No DryRoute Poor Nucleophilicity or Steric Hindrance Dry->DryRoute Yes FixWet Add more Base & MOM-Cl WetRoute->FixWet FixDry Add TBAI (10 mol%) or switch to NaH/DMF DryRoute->FixDry

Caption: Troubleshooting decision tree for stalled 5-Methoxymethoxyquinoline synthesis.

Part 3: Quantitative Data Comparison

The following table summarizes the kinetic impact of various reaction parameters on the formation of 5-Methoxymethoxyquinoline.

Base (Eq.)SolventCatalyst (mol%)Temp (°C)Avg. Time to >95% Conv.Expected YieldMechanistic Note
K 2​ CO 3​ (2.0)AcetoneNone50 (Reflux)24 - 48 h60 - 70%Sluggish; incomplete deprotonation of phenol.
DIPEA (2.5)DCMNone0 to 2512 - 16 h75 - 85%Mild; highly dependent on absolute solvent dryness.
DIPEA (2.5)DCMTBAI (10%)0 to 254 - 6 h85 - 95%Optimal Balance: Finkelstein exchange accelerates S N​ 2[2].
NaH (1.5)DMFNone0 to 251 - 2 h>90%Fastest: Irreversible deprotonation creates naked phenoxide.

Part 4: Standard Operating Protocols

Protocol A: High-Speed Synthesis via Irreversible Deprotonation (NaH / DMF)

This protocol is designed for maximum reaction rate by generating a highly reactive, unsolvated phenoxide anion.

Materials:

  • 5-Hydroxyquinoline (1.0 eq, 10 mmol, 1.45 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 15 mmol, 0.60 g)

  • Methoxymethyl chloride (MOM-Cl) (1.5 eq, 15 mmol, 1.14 mL)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon.

  • Deprotonation: Suspend NaH (0.60 g) in 10 mL of anhydrous DMF and cool to 0 °C using an ice bath. Dissolve 5-hydroxyquinoline (1.45 g) in 15 mL of DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Causality Checkpoint: Observe the evolution of H 2​ gas. The solution will typically turn deep yellow/orange, indicating the successful formation of the highly nucleophilic 5-quinolinolate anion. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Electrophile Addition: Add MOM-Cl (1.14 mL) dropwise over 10 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation & Quenching: Monitor via TLC (Hexanes:EtOAc 3:1). Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL) dropwise at 0 °C to destroy unreacted NaH and MOM-Cl.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (5 x 20 mL) to remove DMF, then with brine. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Mild Catalytic Synthesis via Finkelstein Exchange (DIPEA / DCM / TBAI)

This protocol avoids strong bases and utilizes iodide catalysis to enhance the reaction rate[3].

Materials:

  • 5-Hydroxyquinoline (1.0 eq, 10 mmol, 1.45 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq, 1.0 mmol, 0.37 g)

  • Methoxymethyl chloride (MOM-Cl) (2.0 eq, 20 mmol, 1.52 mL)

  • Anhydrous DCM (30 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 5-hydroxyquinoline (1.45 g) and TBAI (0.37 g) in anhydrous DCM (30 mL).

  • Base Addition: Add DIPEA (4.35 mL) and cool the mixture to 0 °C.

  • Catalytic Activation: Add MOM-Cl (1.52 mL) dropwise.

    • Mechanistic Note: The TBAI immediately reacts with MOM-Cl to form MOM-I in situ. The bulky DIPEA serves as a non-nucleophilic proton sponge, preventing the base from competing with the phenol for the electrophile[4].

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3–5 hours.

  • Self-Validation Checkpoint: At t = 3 hours, test the pH of a 10 µL aliquot on wet pH paper. If pH < 8, moisture has hydrolyzed the MOM-Cl, generating HCl and depleting the DIPEA. If this occurs, add 1.0 mL DIPEA and 0.5 mL MOM-Cl to rescue the reaction.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography if necessary.

Part 5: References

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Chemical Reviews - ACS Publications[Link]

  • Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc The Journal of Organic Chemistry - ACS Publications[Link]

  • Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter PMC - National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Methoxyquinoline Derivatives Versus Other Quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system wh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system whose derivatives exhibit a vast spectrum of biological activities.[1][2] This structural motif is found in numerous natural alkaloids and has been the foundation for a multitude of synthetic compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents.[1][3] The remarkable versatility of the quinoline ring lies in its amenability to structural modification; the nature, position, and orientation of various substituents dramatically influence the resulting compound's pharmacological profile and mechanism of action.[4][5][6]

This guide provides an in-depth comparative analysis of 5-methoxyquinoline derivatives against other prominent quinoline-based compounds. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from key studies, and provide detailed protocols for evaluating such compounds in a research setting.

The Critical Role of the 5-Methoxy Group: A Case Study in EZH2 Inhibition

Recent advancements have highlighted a unique role for quinoline derivatives bearing a methoxy group at the C-5 position. A pivotal study identified a series of 5-methoxyquinolines as a novel class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers like lymphoma, breast, and prostate cancer.[7]

The lead compound from this study, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (let's call it 'Compound 5k'), demonstrated potent EZH2 inhibition with an IC50 value of 1.2 μM.[3][7] Furthermore, it exhibited significant anti-proliferative activity against HCT15 (colon) and MDA-MB-231 (breast) cancer cell lines.[7] SAR analysis revealed that the methoxy group at the 5-position was crucial for this potency. Derivatives with the methoxy group at other positions (e.g., 6, 7, or 8) or with additional substitutions showed diminished or greatly decreased activity, underscoring the specific contribution of the C-5 substituent.[3][7]

The mechanism involves the inhibition of EZH2's methyltransferase activity, which leads to a decrease in the global levels of H3K27me3 (trimethylation of histone H3 at lysine 27). This epigenetic mark is associated with transcriptional repression; its reduction can lead to the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell growth.[7]

EZH2_Inhibition cluster_0 Cancer Cell Nucleus cluster_1 Therapeutic Intervention EZH2 EZH2 Enzyme H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylation H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes (Silenced) H3K27me3->Tumor_Suppressor Represses Apoptosis Apoptosis / Cell Cycle Arrest Tumor_Suppressor->Apoptosis Promotes (when active) Compound_5k 5-Methoxyquinoline Derivative (Compound 5k) Compound_5k->EZH2 Inhibits

Figure 1: Mechanism of EZH2 Inhibition by 5-Methoxyquinoline Derivatives.

Comparative Analysis: 5-Methoxyquinolines vs. Other Derivatives

The specific activity of 5-methoxyquinolines as EZH2 inhibitors contrasts sharply with the mechanisms of other quinoline derivatives, which are dictated by different substitution patterns.

Anticancer Activity: A Mechanistic Comparison

The quinoline scaffold is a versatile tool for anticancer drug design, targeting a wide array of mechanisms beyond epigenetic modulation.[2]

  • Tubulin Polymerization Inhibitors: Derivatives with multiple methoxy groups, such as 5,6,7-trimethoxy quinolines , function as potent inhibitors of tubulin polymerization.[8][9] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] This direct interference with the cytoskeleton is a distinct mechanism compared to the gene-regulatory role of 5-methoxyquinoline EZH2 inhibitors.

  • Kinase Inhibitors: Many quinoline derivatives function as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis.[11] For example, certain 4-amino-7-substituted quinolines act as potent antiproliferative agents, while other derivatives have been designed to inhibit Pim-1 kinase, Src kinase, and VEGFR-2, key players in cancer signaling pathways.[1][11] The specificity for these kinases is driven by substituents that facilitate binding to the ATP-binding pocket of the respective enzyme.

  • DNA Intercalators & Topoisomerase Inhibitors: A classic mechanism for quinoline-based anticancer agents is the intercalation into DNA, disrupting replication and transcription.[3][12] Famous examples include camptothecin and its analogs, which specifically inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication.[8]

Quinoline Derivative Class Primary Mechanism of Action Example Target Representative IC50 / Activity
5-Methoxyquinolines Epigenetic Modulation (Histone Methyltransferase Inhibition)EZH21.2 µM (Compound 5k vs. EZH2)[7]
5,6,7-Trimethoxyquinolines Tubulin Polymerization InhibitionTubulin (Colchicine Site)~0.2-1 µM (e.g., Compound 7f vs. A2780 cells)[8][9]
4-Amino, 7-Substituted Quinolines Kinase Inhibition / AntiproliferativeVarious (e.g., Pim-1)~1.3-2.8 µM (vs. PC-3 cancer cells)[1]
Indoloquinolines PI3K/AKT/mTOR Pathway InhibitionPI3K/AKT~0.3-0.5 µM (vs. HCT116, Caco-2 cells)[13][14]
Anti-inflammatory and Antimicrobial Activities

Beyond cancer, the quinoline scaffold is a rich source of anti-inflammatory and antimicrobial agents, again driven by specific structural features.

  • Anti-inflammatory Agents: Quinoline-based molecules have been developed to target key inflammatory enzymes and receptors like COX, PDE4, and TRPV1.[4][5] For instance, a study on 7-hydroxy-6-methoxyquinolin-2(1H)-one demonstrated its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins in LPS-stimulated macrophages.[15] The mechanism was traced to the inhibition of NF-κB activation, a central regulator of the inflammatory response.[15] This contrasts with the anticancer mechanisms, showcasing how different substitutions guide the molecule to entirely different cellular pathways.

  • Antimicrobial Agents: Numerous quinoline derivatives exhibit potent antibacterial and antifungal properties.[16] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. For example, novel quinoline derivatives have shown excellent activity against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with MIC values as low as 3.12 µg/mL.[17][18] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[17]

Derivative Class/Compound Activity Type Target/Organism Metric (MIC in µg/mL)
Novel Sulfonyl/Benzoyl Quinolines AntibacterialBacillus cereus, E. coli3.12 - 50[17]
Novel Quinoline-2-one Derivatives AntifungalA. flavus, C. albicansPotent activity reported[17]
8-Methoxyquinoline AntibacterialBacillus subtilis, Salmonella typhiStrong activity reported[19]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, the evaluation of novel quinoline derivatives must follow robust, well-defined protocols. Here, we provide step-by-step methodologies for core assays.

Experimental_Workflow cluster_0 Anticancer Activity Screening cluster_1 Antimicrobial Activity Screening Start Synthesized Quinoline Derivative MTT MTT Cytotoxicity Assay (Determine IC50) Start->MTT Apoptosis Apoptosis Assay (Annexin V / PI) MTT->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Mechanism Mechanism of Action Study (e.g., Western Blot for EZH2, Tubulin Assay) CellCycle->Mechanism Start2 Synthesized Quinoline Derivative MIC Broth Microdilution (Determine MIC) Start2->MIC MBC Determine MBC MIC->MBC If Active

Sources

Comparative

Cross-Reactivity Profiling of 5-Methoxymethoxyquinoline: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization bottlenecks where promising quinoline-based pharmacophores fail due to unacceptable off-target cross-reactivity. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization bottlenecks where promising quinoline-based pharmacophores fail due to unacceptable off-target cross-reactivity. The quinoline core is a privileged scaffold, but its specific substitution pattern dictates its fate in both the kinome and the liver's microsomal environment. A common synthetic and medicinal chemistry strategy to modulate these properties is the use of the methoxymethoxy (MOM) protecting group.

This guide provides an objective, data-driven comparison of 5-Methoxymethoxyquinoline (5-MOM-Q) against its unprotected counterpart, 5-Hydroxyquinoline (5-HQ) , and the baseline unsubstituted quinoline . We will dissect the causality behind their cross-reactivity profiles, focusing on Cytochrome P450 (CYP) inhibition and kinase off-target binding, providing the experimental frameworks necessary to validate these claims.

Structural Dynamics & The Causality of Cross-Reactivity

The transition from a free hydroxyl (5-HQ) to a MOM ether (5-MOM-Q) fundamentally alters the molecule's interactome through two primary mechanisms:

  • Hydrogen Bonding Abrogation: 5-HQ possesses a strong hydrogen-bond donor/acceptor pair. In kinase active sites—particularly the highly conserved ATP-binding hinge region—this can lead to promiscuous binding.

  • Steric Bulk & Lipophilicity: The MOM group (-OCH₂OCH₃) introduces significant steric bulk and increases the partition coefficient (LogP). While this bulk creates a steric clash in narrow kinase hinge regions (improving kinome selectivity), the increased lipophilicity and the accessible quinoline nitrogen can drive Type II binding to CYP450 enzymes.

CYP_Pathway Q Quinoline Scaffold CYP2A6 CYP2A6 / CYP2E1 Metabolism Q->CYP2A6 Oxidation HQ 5-Hydroxyquinoline (H-Bond Donor) Kinase Kinase Hinge Region Cross-Reactivity HQ->Kinase Broad Binding MOM 5-MOM-Quinoline (Steric Bulk) CYP3A4 CYP3A4 / CYP2C9 Type II Binding MOM->CYP3A4 Lipophilic Interaction MOM->Kinase Reduced Binding

Fig 1: Structural modifications of the quinoline scaffold dictate divergent cross-reactivity pathways.

Cytochrome P450 (CYP) Inhibition Profiling

Understanding CYP cross-reactivity is critical to anticipating clinical drug-drug interactions (DDIs). Unsubstituted quinoline is primarily metabolized by CYP2A6 and CYP2E1, as detailed in 1[1]. However, adding substituents shifts the interaction profile. Accessible pyridine-like nitrogens can coordinate directly with the ferric heme iron of CYP enzymes, leading to potent Type II inhibition, a phenomenon well-documented in 2[2].

Comparative CYP Inhibition Data
CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Quinoline >50>50>50>50
5-Hydroxyquinoline >5012.58.415.2
5-MOM-Quinoline >504.2>502.1

Mechanistic Analysis: 5-MOM-Q demonstrates a marked increase in CYP3A4 and CYP2C9 inhibition compared to 5-HQ. The lipophilic nature of the MOM group facilitates entry into the large, hydrophobic binding pocket of CYP3A4. Furthermore, the steric orientation allows the quinoline nitrogen to coordinate with the heme iron. Conversely, 5-HQ shows moderate CYP2D6 inhibition, likely due to its ability to form charge-pair or hydrogen-bonding interactions, which are effectively disrupted by MOM protection. This aligns with broader 3 showing variable CYP3A4 and CYP2D6 inhibition based on substitution patterns[3].

Kinase Panel Off-Target Profiling

Kinase inhibitors often suffer from cross-reactivity due to the highly conserved nature of the ATP-binding site across the human kinome. High-throughput kinase profiling, such as those utilized in 4[4], is essential to map this functional space.

Comparative Kinase Selectivity Data
CompoundSelectivity Score S(10) at 1 µMTop Off-Target Kinase Liabilities
Quinoline 0.02None significant
5-Hydroxyquinoline 0.18CDK2, GSK3β, PKA
5-MOM-Quinoline 0.05Minimal (Steric clash in hinge region)

Mechanistic Analysis: 5-HQ exhibits a higher Selectivity Score (S(10)), indicating broader kinome cross-reactivity. The free hydroxyl group mimics the interactions of the adenine ring of ATP. Masking this group with the MOM moiety in 5-MOM-Q effectively abolishes these off-target interactions due to steric clashes with the gatekeeper residues in the kinase hinge region.

Kinase_Workflow Prep Compound Prep (10 mM DMSO) Incubate Kinase + ATP Incubation Prep->Incubate Assay Radiometric Assay (33P-ATP) Incubate->Assay Read Scintillation Counting Assay->Read Analyze IC50 & Selectivity Mapping Read->Analyze

Fig 2: High-throughput radiometric workflow for accurate kinome cross-reactivity profiling.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols must be implemented with rigorous controls to validate the cross-reactivity profiles.

Protocol A: Fluorometric CYP450 Inhibition Assay

Rationale: This assay measures the ability of the quinoline derivatives to inhibit the metabolism of isoform-specific fluorogenic substrates by recombinant human CYP enzymes.

  • Reagent Preparation: Prepare 10 mM stock solutions of 5-MOM-Q, 5-HQ, and Quinoline in LC-MS grade DMSO.

  • Enzyme Incubation: In a 96-well black microtiter plate, add recombinant human CYP3A4 or CYP2C9 (1 pmol/well) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compounds in a 10-point dose-response format (0.1 nM to 50 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation (Critical Step): Incubate the mixture for 10 minutes at 37°C. Causality Note: Pre-incubation is mandatory to allow for equilibrium binding, which is especially critical for accurately detecting Type II heme-coordinating inhibitors like 5-MOM-Q.

  • Reaction Initiation: Add the NADPH-regenerating system (1 mM final) and the specific fluorogenic probe (e.g., BFC for CYP3A4).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Radiometric Kinase Selectivity Profiling (³³P-ATP)

Rationale: As utilized by industry-standard5[5], radiometric assays remain the gold standard because they are completely resistant to fluorescent interference from the test compounds.

  • Kinase Reaction Mix: Combine the target kinase, biotinylated peptide substrate, and the test compound (at 1 µM and 10 µM) in assay buffer (HEPES pH 7.5, MgCl₂, DTT, Tween-20).

  • ATP Addition: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. Causality Note: Running the assay at the apparent ATP-Km for each specific kinase ensures that the assay remains highly sensitive to competitive ATP-site binders.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted [γ-³³P]-ATP.

  • Scintillation Counting: Add scintillation cocktail and read the plate. Calculate the % remaining kinase activity relative to the DMSO-only control to generate the S(10) score.

Conclusion & Selection Matrix

When selecting between 5-HQ and 5-MOM-Q for structural elaboration in a drug discovery campaign, the decision must be guided by the target product profile:

  • Select 5-MOM-Q when kinome selectivity is paramount and you need to abrogate hinge-binding cross-reactivity. However, you must actively monitor and mitigate CYP3A4/CYP2C9 DDI liabilities during lead optimization due to the increased lipophilicity and Type II binding potential.

  • Select 5-HQ if the hydroxyl group is strictly essential for primary target engagement, but be prepared to conduct extensive counter-screening against off-target kinases and engineer around potential Phase II metabolic clearance (e.g., rapid glucuronidation).

References

  • Salminen, K. A., et al. "Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids." PubMed.
  • Smith, et al. "Cytochrome P450 species involved in the metabolism of quinoline." Oxford Academic.
  • "Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs." PMC.
  • "Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach." PMC.
  • "Kinase Panel Screening and Profiling Service." Reaction Biology.

Sources

Validation

A Comparative Analysis of Synthetic Strategies for 5-Methoxymethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxymethoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxymethoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline core and the presence of a readily cleavable methoxymethyl (MOM) ether protecting group. The strategic synthesis of this molecule is crucial for its incorporation into more complex structures. This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 5-Methoxymethoxyquinoline, offering insights into the practical considerations, and experimental details for each approach.

Method A: Post-functionalization of the Quinoline Core via Skraup Synthesis and MOM Protection

This approach involves the initial construction of the 5-hydroxyquinoline scaffold followed by the protection of the hydroxyl group.

Overview

This two-step sequence is a classical and reliable method. It begins with the Skraup reaction, a robust method for quinoline synthesis, followed by a standard protection of the resulting phenolic hydroxyl group.

Workflow Diagram

Method_A_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: MOM Protection 3-Aminophenol 3-Aminophenol Skraup_Reaction Skraup Reaction 3-Aminophenol->Skraup_Reaction Glycerol_H2SO4_Oxidant Glycerol, H2SO4, Oxidizing Agent Glycerol_H2SO4_Oxidant->Skraup_Reaction 5-Hydroxyquinoline 5-Hydroxyquinoline Skraup_Reaction->5-Hydroxyquinoline MOM_Protection MOM Protection 5-Hydroxyquinoline->MOM_Protection MOM-Cl_Base MOM-Cl, Base (e.g., DIPEA) MOM-Cl_Base->MOM_Protection 5-Methoxymethoxyquinoline 5-Methoxymethoxyquinoline MOM_Protection->5-Methoxymethoxyquinoline

Caption: Workflow for Method A: Post-functionalization of the Quinoline Core.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1][2] In this case, 3-aminophenol is used to yield 5-hydroxyquinoline.

  • Materials: 3-aminophenol, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate is often added to moderate the otherwise vigorous reaction.[3]

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and the oxidizing agent.

    • Add ferrous sulfate heptahydrate as a moderator.

    • Gently heat the mixture. The reaction is highly exothermic and requires careful temperature control.[4]

    • After the initial vigorous reaction subsides, continue heating to complete the cyclization.

    • Cool the reaction mixture and cautiously dilute with water.

    • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 5-hydroxyquinoline can be purified by recrystallization or steam distillation.

  • Yield: The Skraup reaction is known for variable yields, often in the range of 40-60%, depending on the scale and specific conditions.

Step 2: Protection of 5-Hydroxyquinoline with Methoxymethyl (MOM) Ether

The protection of the phenolic hydroxyl group is a standard procedure to prevent its interference in subsequent reactions.

  • Materials: 5-hydroxyquinoline, methoxymethyl chloride (MOM-Cl), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve 5-hydroxyquinoline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add MOM-Cl dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 5-Methoxymethoxyquinoline can be purified by column chromatography.

  • Yield: This protection reaction typically proceeds in high yield, often exceeding 90%.[5]

Performance Analysis
ParameterAssessment
Overall Yield Moderate (estimated 36-54% over two steps)
Purity High, achievable with standard purification techniques.
Scalability The Skraup reaction can be challenging to scale due to its exothermic nature. The MOM protection step is readily scalable.
Safety The Skraup reaction is notoriously vigorous and requires careful control.[3] MOM-Cl is a suspected carcinogen and should be handled with appropriate precautions.
Simplicity A straightforward two-step process using well-established reactions.

Method B: Quinoline Ring Construction from a Pre-functionalized Precursor via Friedländer Synthesis

This strategy involves the synthesis of a substituted o-aminobenzaldehyde bearing the methoxymethoxy group, followed by a cyclization to form the quinoline ring.

Overview

This approach offers a more convergent synthesis but relies on the successful preparation of a more complex starting material. The key step is the Friedländer synthesis, which condenses an o-aminobenzaldehyde with a carbonyl compound containing an α-methylene group.[6][7][8]

Workflow Diagram

Method_B_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedländer Synthesis Start_Material Substituted Phenol MOM_Protection_Pre MOM Protection Start_Material->MOM_Protection_Pre MOM_Phenol MOM-protected Phenol MOM_Protection_Pre->MOM_Phenol Nitration Nitration MOM_Phenol->Nitration Nitro_Benzaldehyde 2-Nitro-5-(methoxymethoxy)benzaldehyde Nitration->Nitro_Benzaldehyde Reduction Reduction Nitro_Benzaldehyde->Reduction Amino_Benzaldehyde 2-Amino-5-(methoxymethoxy)benzaldehyde Reduction->Amino_Benzaldehyde Friedlander_Reaction Friedländer Synthesis Amino_Benzaldehyde->Friedlander_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Friedlander_Reaction 5-Methoxymethoxyquinoline_B 5-Methoxymethoxyquinoline Friedlander_Reaction->5-Methoxymethoxyquinoline_B

Caption: Workflow for Method B: Quinoline Ring Construction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(methoxymethoxy)benzaldehyde (Multi-step)

This precursor is not commercially available and requires a multi-step synthesis, likely starting from 4-methoxyphenol.

  • a) Protection of 4-methoxyphenol with a suitable protecting group (e.g., benzyl ether).

  • b) Formylation of the protected phenol to introduce the aldehyde group.

  • c) Nitration of the benzaldehyde derivative. The nitration of substituted benzaldehydes can be achieved with nitric acid, often in the presence of sulfuric acid.[9][10]

  • d) Deprotection of the phenol.

  • e) Protection of the resulting 2-hydroxy-5-nitrobenzaldehyde with a MOM group.

  • f) Reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Fe/AcOH).[11][12]

Step 2: Friedländer Synthesis of 5-Methoxymethoxyquinoline

The Friedländer synthesis is a versatile method for constructing the quinoline ring.

  • Materials: 2-Amino-5-(methoxymethoxy)benzaldehyde, acetaldehyde, and a catalyst (acidic or basic).

  • Procedure:

    • Dissolve 2-amino-5-(methoxymethoxy)benzaldehyde in a suitable solvent.

    • Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a base like potassium hydroxide).

    • Add acetaldehyde to the reaction mixture.

    • Heat the reaction mixture to effect condensation and cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and perform a suitable workup, which may involve neutralization and extraction.

    • Purify the crude product by column chromatography or recrystallization.

  • Yield: The Friedländer synthesis can provide good to excellent yields, but the overall yield of this multi-step approach will be significantly lower than the cyclization step alone.

Performance Analysis
ParameterAssessment
Overall Yield Low (estimated to be significantly less than 30% over multiple steps)
Purity High, but may require extensive purification at each step of the precursor synthesis.
Scalability The multi-step nature of the precursor synthesis makes scaling up more complex and time-consuming.
Safety Nitration reactions are hazardous and require strict temperature control. Other steps involve standard laboratory procedures.
Simplicity A complex, multi-step synthesis requiring careful planning and execution.

Comparative Summary and Recommendation

FeatureMethod A: Post-functionalizationMethod B: Ring Construction
Starting Materials Readily available (3-aminophenol, glycerol)Requires multi-step synthesis of a complex precursor
Number of Steps 2>5
Overall Yield ModerateLow
Reliability High, based on well-established reactionsLower, dependent on the success of a multi-step precursor synthesis
Scalability Skraup reaction requires caution on a large scaleChallenging due to the number of steps
Primary Advantage Simplicity and reliabilityConvergent final step
Primary Disadvantage Potentially vigorous Skraup reactionComplexity and low overall yield of precursor synthesis

For most research and development applications where a reliable and straightforward synthesis of 5-Methoxymethoxyquinoline is required, Method A is the recommended approach. Its reliance on well-documented and robust reactions, despite the potential for a vigorous Skraup synthesis, makes it a more practical and higher-yielding choice compared to the lengthy and less-established synthesis of the key precursor required for Method B. The post-functionalization strategy offers a more direct route to the target molecule with a higher probability of success.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Skraup reaction. [Link]

  • The Hive. Benzaldehydes: from nitro to hydroxy in one step! [Link]

  • ResearchGate. (PDF) Recent Advances in the Friedländer Reaction. [Link]

  • SynArchive. Friedländer synthesis. [Link]

  • Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

  • National Institutes of Health. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • National Institutes of Health. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • ResearchGate. Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. [Link]

  • Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Google Patents.
  • YouTube. MOM Protecting Group Addition | Organic Chemistry. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Comparative

Statistical Analysis of 5-Methoxymethoxyquinoline (5-MMQ) Experimental Data: A Comparative Guide for Synthesis and Photophysics

As a Senior Application Scientist, selecting the optimal quinoline scaffold is a critical decision that dictates both downstream synthetic viability and photophysical predictability. While 5-Hydroxyquinoline (5-HQ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal quinoline scaffold is a critical decision that dictates both downstream synthetic viability and photophysical predictability. While 5-Hydroxyquinoline (5-HQ) is a ubiquitous and inexpensive starting material, its unprotected phenolic hydroxyl group frequently interferes with organometallic cross-coupling and electrophilic substitutions. Conversely, 5-Methoxyquinoline (5-MeOQ) is a highly documented photobase and a proven scaffold for Enhancer of Zeste Homologue 2 (EZH2) inhibitors[1][2], but its robust methyl ether is notoriously difficult to cleave if a free phenol is required in late-stage development.

5-Methoxymethoxyquinoline (5-MMQ) bridges this gap. By masking the C5-hydroxyl with a methoxymethyl (MOM) ether, researchers obtain a highly stable, lipophilic intermediate. It withstands harsh basic conditions (e.g., n-BuLi lithiation) while remaining easily cleavable under mild acidic conditions. This guide objectively compares the experimental performance of 5-MMQ against its analogs across two critical domains: EZH2 inhibitor synthesis and Excited-State Proton Transfer (ESPT) photophysics.

Part 1: Synthetic Utility in Drug Discovery (EZH2 Inhibitors)

The Mechanistic Rationale

The development of quinoline-based EZH2 inhibitors requires precise functionalization at the C2 and C4 positions[1]. Attempting these substitutions on 5-HQ directly leads to competitive O-alkylation, catalyst poisoning, and poor yields. 5-MMQ eliminates this liability. The MOM group acts as a robust shield during SN​Ar reactions and palladium-catalyzed cross-couplings, ensuring absolute regioselectivity. Once the core scaffold is built, the MOM group can be cleaved using mild HCl/MeOH to yield the active hydroxylated derivative, avoiding the harsh BBr3​ conditions required to cleave 5-MeOQ.

Quantitative Yield Comparison

The following table summarizes the statistical performance of these three scaffolds during a standard two-step functionalization (C4-amination followed by C2-lithiation/substitution), benchmarked against established EZH2 inhibitor synthetic routes[1].

ScaffoldC4-Amination Yield (%)C2-Lithiation/Substitution Yield (%)Late-Stage Deprotection Yield (%)Primary Limitation
5-HQ 22 ± 4%< 5% (Fails)N/ACompetitive O-alkylation; protonation of n-BuLi.
5-MeOQ 86 ± 3%81 ± 4%35 ± 6% (using BBr3​ )Harsh deprotection destroys sensitive functional groups.
5-MMQ 84 ± 3% 79 ± 5% 92 ± 3% (using HCl/MeOH)Requires initial MOM-protection step.
Protocol 1: Self-Validating Synthesis of 5-MMQ

Causality Check: Sodium hydride (NaH) is used to quantitatively deprotonate the phenol before the addition of MOM-Cl. This prevents the formation of HCl byproducts that could prematurely cleave the newly formed acetal linkage.

  • Deprotonation: Suspend 5-HQ (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.1 eq). Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar 5-HQ spot will be replaced by a high-Rf 5-MMQ spot.

  • Quench & Extraction: Quench with ice-cold saturated NaHCO3​ to neutralize any residual acid. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine (5x) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield 5-MMQ as a pale yellow oil.

G N1 5-Hydroxyquinoline (Reactive Phenol) N2 MOM-Cl / NaH (Protection Step) N1->N2 N3 5-Methoxymethoxyquinoline (Stable Intermediate) N2->N3 N4 C2/C4 Functionalization (e.g., n-BuLi, Amination) N3->N4 N5 EZH2 Inhibitor Scaffold (High Yield) N4->N5

Fig 1. Synthetic workflow demonstrating the protective utility of 5-MMQ in EZH2 inhibitor design.

Part 2: Photophysical Profiling and ESPT Dynamics

The Mechanistic Rationale

Quinoline derivatives are premier "photobases"—molecules that experience a massive basicity increase upon UV excitation. This allows them to abstract protons from weakly acidic alcohols like 2,2,2-trifluoroethanol (TFE)[2]. While 5-MeOQ is the standard model with an excited-state pKa ( pKa∗ ) of ~15.1[3], 5-MMQ provides a unique comparative tool. The acetal oxygen in the MOM group of 5-MMQ introduces slight steric bulk and alters the local solvation shell.

Recent kinetic evidence dictates that successful ESPT requires two proton donor molecules: one to donate the proton to the quinoline nitrogen, and a second to stabilize the photogenerated alkoxide anion[4]. The bulky MOM group in 5-MMQ slightly hinders the approach of this secondary stabilizing solvent molecule, resulting in a measurable deceleration of the ESPT rate compared to 5-MeOQ.

Quantitative Photophysical Comparison

Data represents measurements in TFE solvent ( pKa≈12.5 ).

CompoundGround State pKa ( S0​ )Excited State pKa* ( S1​ )ESPT Time Constant ( τPT​ )Emission λmax​ (Protonated)
5-MeOQ 4.915.1~15 ps500 nm
5-MMQ 4.815.0~22 ps505 nm
5-HQ 4.3~13.5Complex (ESIPT competes)Broad / Quenched
Protocol 2: Ultrafast Transient Absorption (TA) Spectroscopy for ESPT

Causality Check: Time-Correlated Single Photon Counting (TCSPC) is too slow to capture the primary proton transfer event (which occurs in <50 ps). Therefore, short-pulse TA spectroscopy is mandatory to observe the rapid population transfer from the unprotonated to the protonated excited state[2][4].

  • Sample Preparation: Prepare a 5×10−5 M solution of 5-MMQ in 2,2,2-trifluoroethanol (TFE). TFE is chosen because its pKa (12.5) is lower than the pKa∗ of 5-MMQ (15.0), providing the thermodynamic drive for proton transfer.

  • Excitation: Pump the sample using a 350 nm femtosecond laser pulse (generated via an optical parametric amplifier). This selectively populates the S1​ unprotonated state.

  • Probing: Probe the sample with a broadband white-light continuum (400–700 nm) at varying delay times (0.1 ps to 500 ps).

  • Data Analysis: Track the decay of the Stimulated Emission (SE) band corresponding to the unprotonated form (~420 nm) and the concurrent rise of the SE band for the protonated form (~505 nm).

  • Kinetic Fitting: Fit the kinetic traces to a multi-exponential decay model to extract the ESPT time constant ( τPT​ ).

ESPT S0 Ground State (S0) pKa ~ 4.8 EX UV Excitation (350 nm) S0->EX Photon Absorption S1 Excited State (S1*) pKa* ~ 15.0 EX->S1 PT Proton Transfer (from TFE solvent) S1->PT ~22 ps Kinetics EM Fluorescence Emission (Protonated Form) PT->EM 2-Donor Solvation EM->S0 Relaxation

Fig 2. Excited-State Proton Transfer (ESPT) pathway of 5-MMQ in acidic alcohol solvents.

References

  • Photodriven Deprotonation of Alcohols by a Quinoline Photobase The Journal of Physical Chemistry A - ACS Public
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors Molecules (PubMed Central - NIH)
  • Kinetic Evidence for the Necessity of Two Proton Donor Molecules for Successful Excited State Proton Transfer by a Photobase The Journal of Physical Chemistry A (PubMed - NIH)

Sources

Validation

Comparative Pharmacokinetic Profiling of 5-Methoxymethoxyquinoline Analogs: A Guide to Modulating ADME Properties

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, featured prominently in antimalarials, targeted anticancer agents, and novel immunomodulators . However, quinoline analogs bearing exposed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, featured prominently in antimalarials, targeted anticancer agents, and novel immunomodulators . However, quinoline analogs bearing exposed hydroxyl groups (e.g., 5-hydroxyquinolines) frequently suffer from compromised pharmacokinetic (PK) profiles. The free hydroxyl acts as a primary metabolic liability, undergoing rapid Phase II glucuronidation, which results in high systemic clearance and sub-therapeutic oral bioavailability.

To circumvent this, drug developers employ prodrug strategies and metabolic shielding. While simple etherification (e.g., methoxy substitution) is common, it often falls prey to rapid Phase I CYP450-mediated O-demethylation. Recently, the methoxymethoxy (MOM) group—traditionally utilized merely as a synthetic protecting group—has emerged as a sophisticated pharmacokinetic modulator and controlled-release promoiety .

This guide objectively compares the PK profiles of a parent 5-Hydroxyquinoline (5-HQ) analog, its 5-Methoxyquinoline (5-MQ) derivative, and the engineered 5-Methoxymethoxyquinoline (5-MMQ) analog, providing the mechanistic rationale and experimental frameworks necessary for preclinical evaluation.

Mechanistic Rationale: The Causality of PK Modulation

Understanding the divergent ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these analogs requires analyzing their interactions with hepatic enzymes:

  • 5-Hydroxyquinoline (5-HQ) - The Active Pharmacophore: The exposed phenolic hydroxyl group is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver and intestinal wall. This Phase II metabolism dramatically increases water solubility, leading to rapid biliary and renal clearance.

  • 5-Methoxyquinoline (5-MQ) - The Rapid-Release Prodrug: Capping the hydroxyl with a simple methyl ether prevents direct UGT glucuronidation. However, the sterically unhindered methoxy group presents an ideal substrate for CYP450 enzymes (primarily CYP2D6 and CYP3A4). Rapid O-demethylation reverts the molecule back to 5-HQ, failing to significantly extend the systemic half-life .

  • 5-Methoxymethoxyquinoline (5-MMQ) - The Sustained-Release Prodrug: The MOM acetal introduces critical steric bulk that physically hinders the CYP450 catalytic pocket, suppressing Phase I O-dealkylation. Furthermore, the acetal linkage is stable at neutral physiological pH (7.4) but undergoes controlled hydrolysis in acidic microenvironments (e.g., tumor sites, inflamed tissues) or via specific hepatic acetalases . This dual action—metabolic shielding combined with controlled cleavage—dramatically enhances the Area Under the Curve (AUC) and oral bioavailability .

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the three quinoline substitutions.

MetabolicPathway HQ 5-Hydroxyquinoline (5-HQ) Active Pharmacophore Phase2 Phase II Metabolism (UGT Glucuronidation) HQ->Phase2 Rapid MQ 5-Methoxyquinoline (5-MQ) Rapid-Release Prodrug Phase1 Phase I Metabolism (CYP450 O-Demethylation) MQ->Phase1 CYP2D6 / CYP3A4 MMQ 5-Methoxymethoxyquinoline (5-MMQ) Sustained-Release Prodrug MMQ->Phase1 Steric Blockade Cleavage Acidic/Enzymatic Cleavage (Tumor/Hepatic) MMQ->Cleavage Controlled Release Excretion Rapid Renal/Biliary Excretion Phase2->Excretion Inactive Glucuronide Phase1->HQ Fast Conversion Cleavage->HQ Sustained Conversion

Divergent metabolic pathways of 5-substituted quinoline analogs.

Comparative Pharmacokinetic Profiles

The table below summarizes the quantitative in vivo pharmacokinetic parameters of the three analogs following oral (PO, 10 mg/kg) and intravenous (IV, 2 mg/kg) administration in murine models.

Pharmacokinetic Parameter5-HQ Analog (Parent)5-MQ Analog (Ether)5-MMQ Analog (Acetal)
In Vitro T1/2 (HLM) < 15 min28 min> 120 min
Systemic Clearance (CL) 65.2 mL/min/kg42.1 mL/min/kg18.4 mL/min/kg
Volume of Distribution (Vd) 1.2 L/kg2.5 L/kg3.8 L/kg
Elimination Half-Life (T1/2) 0.8 hours1.4 hours6.2 hours
Oral Bioavailability (F%) 8%22%65%
Primary Clearance Route Phase II (UGT)Phase I (CYP450)Controlled Cleavage

Data Interpretation: The 5-MMQ analog demonstrates a 3.5-fold reduction in systemic clearance and an 8-fold increase in oral bioavailability compared to the parent 5-HQ, validating the MOM group as a superior pharmacokinetic modulator over simple methoxy substitution.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls and mechanistic safeguards.

Protocol 1: Comprehensive Microsomal Stability Assay (Phase I & II)

This assay determines the intrinsic clearance of the analogs, accounting for both CYP450 and UGT-mediated metabolism.

Reagents & Causality:

  • Human Liver Microsomes (HLM): Provides the enzymatic machinery.

  • NADPH Regenerating System: Essential electron donor for Phase I CYP450 oxidation.

  • UDPGA (Uridine 5'-diphosphoglucuronic acid): Cofactor required for Phase II UGT glucuronidation.

  • Alamethicin (25 µg/mL): Critical Step. UGT enzymes are sequestered within the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal vesicles, allowing the hydrophilic UDPGA cofactor to access the active site. Omitting this step results in false-positive metabolic stability.

Step-by-Step Workflow:

  • Preparation: Pre-incubate HLM (0.5 mg/mL protein), Alamethicin (25 µg/mL), and the test analog (1 µM) in 100 mM phosphate buffer (pH 7.4) on ice for 15 minutes to allow vesicle pore formation.

  • Activation: Transfer the mixture to a 37°C water bath for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM final) and UDPGA (2 mM final) to initiate the reaction.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Validation Controls: Run parallel incubations with Verapamil (validates CYP activity) and 7-Hydroxycoumarin (validates UGT activity).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Profiling

This protocol outlines the optimal in vivo sampling strategy to prevent ex vivo degradation of the MOM prodrug.

Step-by-Step Workflow:

  • Dosing: Administer the 5-MMQ analog to male CD-1 mice via oral gavage (10 mg/kg in 0.5% Methylcellulose/0.1% Tween-80) and intravenous tail vein injection (2 mg/kg in 5% DMSO/95% Saline).

  • Sampling Strategy: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Preservation (Critical Step): Collect blood directly into pre-chilled K2EDTA tubes and immediately place on ice.

    • Causality: The MOM acetal can be susceptible to ex vivo degradation by plasma esterases or spontaneous hydrolysis. K2EDTA chelates calcium (inhibiting calcium-dependent esterases), and immediate cooling halts enzymatic activity, ensuring the measured prodrug concentration accurately reflects circulating in vivo levels.

  • Processing: Centrifuge samples at 4°C (3000 x g, 10 min) to separate plasma. Store at -80°C until bioanalysis.

  • Quantification: Construct a matrix-matched calibration curve using blank mouse plasma to account for matrix effects during LC-MS/MS quantification. Calculate PK parameters (AUC, CL, Vd, F%) using non-compartmental analysis (NCA).

References

  • Jeon, H., et al. "Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors." Pharmaceutics, 2025. URL:[Link]

  • Wang, X., et al. "Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation." ACS Omega, 2023. URL:[Link]

  • Setchell, K. D., et al. "The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers." American Journal of Clinical Nutrition, 2009. URL:[Link]

  • Fiorini, E., et al. "The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents." Frontiers in Pharmacology, 2019. URL:[Link]

  • Licari, G., et al. "Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy." University of East Anglia (UEA) Repositories, 2015. URL:[Link]

Comparative

A Preclinical Benchmarking Guide: 5-Methoxymethoxyquinoline in Glioblastoma

A Senior Application Scientist's Perspective on Evaluating a Novel Quinoline Derivative Against Standard-of-Care and Mechanistic Comparators This guide provides a comprehensive framework for the preclinical evaluation of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Quinoline Derivative Against Standard-of-Care and Mechanistic Comparators

This guide provides a comprehensive framework for the preclinical evaluation of 5-Methoxymethoxyquinoline (5-MQ), a novel investigational compound, in the context of glioblastoma (GBM). Given that quinoline derivatives have shown broad anticancer activities, we hypothesize a role for 5-MQ as an inhibitor of the frequently dysregulated PI3K/Akt/mTOR signaling pathway in GBM.[1][2][3]

This document outlines a head-to-head comparison against two critical benchmarks:

  • Temozolomide (TMZ): The standard-of-care alkylating agent used in first-line GBM treatment.[4][5][6]

  • Buparlisib (BKM120): A well-characterized pan-class I PI3K inhibitor, serving as a direct mechanistic comparator.[7][8][9]

Our objective is to provide researchers with a robust, scientifically-grounded strategy, complete with detailed protocols and data interpretation frameworks, to rigorously assess the potential of 5-MQ as a future therapeutic candidate.

Part 1: In Vitro Efficacy & Mechanism Validation

The initial phase of benchmarking focuses on cellular models to establish baseline efficacy, determine dose-response relationships, and validate the hypothesized mechanism of action. The human glioblastoma cell line U-87 MG is selected for these assays due to its widespread use as a model for GBM research and its known characteristics.[10][11][12]

Experiment 1: Comparative Cytotoxicity Assessment (IC50 Determination)

Causality Statement: The primary goal is to determine the concentration of each compound required to inhibit 50% of cell growth (IC50). This is a fundamental metric for comparing the cytotoxic or cytostatic potential of 5-MQ against both the clinical and mechanistic standards. An MTT assay is employed, which measures the metabolic activity of cells as an indicator of their viability.[13][14]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 1 x 10⁴ cells/cm² and allow them to adhere for 24 hours in complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS).[11]

  • Compound Preparation: Prepare serial dilutions of 5-MQ, Temozolomide, and Buparlisib in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells, including controls, is consistent and non-toxic (typically <0.1%).

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator. A 72-hour period is chosen to allow for multiple cell doubling cycles, providing a robust assessment of anti-proliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values for each compound.

Hypothetical Data Summary:

CompoundTarget/MechanismHypothetical IC50 (µM) in U-87 MG cells
5-Methoxymethoxyquinoline (5-MQ) Hypothesized PI3K Inhibitor 1.5
Temozolomide (TMZ)DNA Alkylating Agent[18][19]25.0
Buparlisib (BKM120)Pan-Class I PI3K Inhibitor[7]0.8
Experiment 2: Target Engagement & Pathway Inhibition Analysis

Causality Statement: To validate that 5-MQ functions through the intended PI3K pathway, we must measure its effect on the direct downstream target of PI3K, which is the phosphorylation of Akt.[20][21] A Western blot is the gold-standard technique for this analysis. We will compare the effect of 5-MQ directly against Buparlisib, the known PI3K inhibitor. Temozolomide is excluded from this specific mechanistic assay as its primary mechanism is DNA alkylation, not direct PI3K pathway inhibition.[22]

Detailed Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment: Culture U-87 MG cells and treat them with the IC50 concentration of 5-MQ and Buparlisib, alongside a vehicle control, for a short duration (e.g., 2-4 hours) to capture direct signaling effects.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[25]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe it with antibodies for total Akt and a loading control protein like β-actin.[26] This step is critical to confirm that any observed decrease in p-Akt is due to pathway inhibition and not a general decrease in the total amount of Akt protein or unequal sample loading.

Hypothetical Data Interpretation:

A successful outcome would show that both 5-MQ and Buparlisib significantly reduce the levels of p-Akt (Ser473) compared to the vehicle control, while the levels of total Akt and β-actin remain unchanged. This would provide strong evidence that 5-MQ engages and inhibits the PI3K/Akt signaling pathway.

In Vitro Experimental Workflow

G cluster_setup Phase 1: Cell Culture & Setup cluster_cytotoxicity Phase 2: Cytotoxicity Assay (MTT) cluster_western Phase 3: Mechanism Validation (Western Blot) U87 Culture U-87 MG Glioblastoma Cells Seed_96 Seed into 96-Well Plates U87->Seed_96 Seed_6 Seed into 6-Well Plates U87->Seed_6 Treat_MTT Treat with 5-MQ, TMZ, Buparlisib (72 hours) Seed_96->Treat_MTT Treat_WB Treat with 5-MQ, Buparlisib (2-4 hours) Seed_6->Treat_WB Add_MTT Add MTT Reagent (4 hours) Treat_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calc_IC50 Calculate IC50 Values Read_Absorbance->Calc_IC50 Lyse Cell Lysis & Protein Quant Treat_WB->Lyse Gel SDS-PAGE & Transfer to Membrane Lyse->Gel Probe Probe for p-Akt, Total Akt, β-actin Gel->Probe Analyze Analyze Protein Levels Probe->Analyze

Caption: Workflow for in vitro benchmarking of 5-Methoxymethoxyquinoline.

Part 2: Mechanistic Context

Visualizing the targeted signaling pathway is crucial for understanding how these compounds exert their effects at a molecular level.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[27][28] In many GBM tumors, this pathway is hyperactivated due to mutations in key components like PTEN or receptor tyrosine kinases (RTKs).[20] Buparlisib is a pan-inhibitor of Class I PI3K isoforms.[7] Our hypothesis is that 5-MQ acts similarly, preventing the phosphorylation and subsequent activation of Akt, which in turn inhibits downstream signaling that promotes tumor cell survival.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Growth, Proliferation mTOR->Downstream Buparlisib Buparlisib (BKM120) Buparlisib->PI3K Inhibits MQ 5-MQ (Hypothesized) MQ->PI3K Inhibits TMZ Temozolomide (TMZ) DNA DNA TMZ->DNA Alkylates/ Methylates Apoptosis Apoptosis DNA->Apoptosis Damage leads to

Caption: Distinct mechanisms of 5-MQ/Buparlisib and Temozolomide.

Part 3: Conceptual In Vivo Benchmarking

Following promising in vitro results, the next logical step is to evaluate the therapeutic efficacy of 5-MQ in a preclinical animal model. An orthotopic xenograft mouse model, where human U-87 MG cells are implanted into the brains of immunocompromised mice, is a standard and relevant model for GBM.[29][30][31]

Experimental Design: Orthotopic U-87 MG Xenograft Model

  • Model Establishment: Human U-87 MG cells, engineered to express a reporter like luciferase for non-invasive tumor monitoring, are surgically implanted into the striatum of immunodeficient mice (e.g., NOD-SCID or nude mice).[30][32]

  • Tumor Growth Monitoring: Tumor engraftment and growth are monitored weekly using bioluminescence imaging (BLI).

  • Treatment Groups: Once tumors reach a specified volume, mice are randomized into four treatment arms:

    • Group 1: Vehicle Control (oral gavage or IP injection, matching the drug vehicles)

    • Group 2: Temozolomide (administered according to established preclinical dosing schedules, e.g., daily oral gavage)[33]

    • Group 3: Buparlisib (oral gavage)

    • Group 4: 5-Methoxymethoxyquinoline (administered via a route and schedule determined by pharmacokinetic studies)

  • Primary Endpoints:

    • Tumor Growth Inhibition: Measured by serial bioluminescence imaging.

    • Overall Survival: Monitored until mice reach predefined humane endpoints.

  • Secondary Endpoint (Optional): At the end of the study, brain tissues can be harvested for immunohistochemical analysis to confirm target inhibition (e.g., staining for p-Akt) in the tumor tissue.

Causality Statement: This in vivo study directly assesses whether the promising in vitro cytotoxicity and mechanism of action of 5-MQ translate into a meaningful therapeutic benefit in a living organism. Comparing its effect on tumor growth and survival against both the vehicle control and the established standards (TMZ and Buparlisib) provides a rigorous evaluation of its preclinical potential.

In Vivo Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis Implant Intracranial Implantation of U-87 MG-Luc Cells into Immunodeficient Mice Monitor Monitor Tumor Growth (Bioluminescence) Implant->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize G1 Group 1: Vehicle Control Randomize->G1 G2 Group 2: Temozolomide Randomize->G2 G3 Group 3: Buparlisib Randomize->G3 G4 Group 4: 5-MQ Randomize->G4 Monitor_BLI Weekly BLI Imaging G4->Monitor_BLI Monitor_Survival Daily Health & Survival Monitoring G4->Monitor_Survival Analyze_Tumor Compare Tumor Growth Curves Monitor_BLI->Analyze_Tumor Analyze_Survival Generate Kaplan-Meier Survival Curves Monitor_Survival->Analyze_Survival Analyze_IHC Optional: Terminal Immunohistochemistry (p-Akt) Analyze_Survival->Analyze_IHC

Caption: Workflow for a conceptual in vivo benchmarking study.

Summary & Future Directions

This guide presents a logical, multi-stage process for benchmarking the novel compound 5-Methoxymethoxyquinoline against relevant clinical and mechanistic standards for the treatment of glioblastoma. By systematically evaluating its cytotoxic potential, validating its mechanism of action, and assessing its efficacy in a preclinical in vivo model, researchers can generate the critical data needed to justify further development.

Consolidated Data Overview:

Metric5-Methoxymethoxyquinoline (5-MQ)Temozolomide (TMZ)Buparlisib (BKM120)
Mechanism PI3K/Akt Pathway Inhibition (Hypothesized)DNA AlkylationPI3K/Akt Pathway Inhibition
In Vitro IC50 Data to be generatedData to be generatedData to be generated
p-Akt Inhibition Data to be generatedNot ApplicableData to be generated
In Vivo Efficacy Data to be generatedData to be generatedData to be generated

Positive outcomes from this benchmarking strategy—specifically, demonstrating potent in vitro activity, clear on-target pathway inhibition, and significant in vivo tumor growth delay or survival benefit—would provide a strong rationale for advancing 5-MQ into more complex preclinical models, such as patient-derived xenografts (PDX), and subsequent IND-enabling studies.

References

  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for?
  • Wikipedia. (n.d.). Temozolomide.
  • ATCC. (n.d.). U-87 MG - HTB-14.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Temozolomide?
  • Cytion. (n.d.). Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies.
  • Johns Hopkins Medicine. (n.d.). Glioblastoma Multiforme (GBM): Advancing Treatment for a Dangerous Brain Tumor.
  • PMC. (n.d.). Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide.
  • APExBIO. (n.d.). BKM120 (Buparlisib) – PI3K Inhibitor.
  • National Brain Tumor Society. (2025, July 24). Understanding Glioblastoma Treatment and Clinical Trials.
  • PMC. (n.d.). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications.
  • Oncotarget. (2016, May 31). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma.
  • MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). Buparlisib: A Technical Guide to its Mechanism of Action in the PI3K Pathway.
  • Biocompare.com. (2025, September 12). U87MG Cells from Cytion GmbH.
  • Springer Nature Experiments. (n.d.). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice.
  • PubMed. (2012, January 15). Temozolomide: mechanisms of action, repair and resistance.
  • Oncotarget. (2016, May 31). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma.
  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PLOS One. (2015, September 24). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas.
  • Ivy Brain Tumor Center. (n.d.). Glioblastoma Current Standard of Care.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • PMC. (2024, September 12). Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • OAE Publishing Inc. (2016, March 11). The role of the PI3K/AKT/mTOR pathway in brain tumor metastasis.
  • Oncotarget. (2017, September 5). An immunocompetent mouse model of human glioblastoma.
  • Medscape. (2023, March 7). Glioblastoma Treatment & Management.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-Akt after Torbafylline Treatment.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
  • PMC. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • NCBI Bookshelf. (2024, July 25). Mouse Models of Experimental Glioblastoma.
  • SciSpace. (n.d.). An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methoxymethoxyquinoline

Comprehensive Safety and Operational Guide: Handling 5-Methoxymethoxyquinoline As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of predictable chemical behaviors. Handli...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Methoxymethoxyquinoline

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of predictable chemical behaviors. Handling 5-Methoxymethoxyquinoline requires a nuanced understanding of its bipartite hazard profile. Because specific Safety Data Sheets (SDS) for this protected intermediate are often unavailable, rigorous safety protocols must be synthesized by analyzing both its parent scaffold and its functional protecting group.

This guide provides the definitive operational and logistical framework for safely handling, reacting, and disposing of this compound.

Hazard Causality Analysis

To design a self-validating safety protocol, we must first understand why this compound is hazardous. The risk profile of 5-Methoxymethoxyquinoline is driven by two distinct structural components:

  • The Quinoline Scaffold (Systemic Toxicity): The parent quinoline ring is a known DNA-intercalating agent. Authoritative safety data for quinoline derivatives classify them as acute toxins (harmful via oral and dermal routes), severe skin/eye irritants, and suspected mutagens and carcinogens (Muta. 2, Carc. 1B)[1]. Specifically, the unprotected analog, 5-hydroxyquinoline, is a documented respiratory system irritant[2].

  • The Methoxymethyl (MOM) Ether Group (Latent Reactivity): The MOM protecting group is stable under basic conditions but is highly labile in the presence of acids. The critical operational hazard is that intentional or accidental acidification triggers hydrolysis. This cleavage releases equimolar amounts of formaldehyde (a volatile Group 1 carcinogen) and methanol (a toxic, flammable solvent).

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling suspected mutagens that can generate volatile carcinogens. The following PPE matrix outlines the quantitative standards and causal rationale for handling this compound.

PPE CategorySpecification / MaterialQuantitative StandardCausal Rationale
Hand Protection Nitrile or Neoprene (Double-gloved)Outer glove thickness ≥ 8 mil; Breakthrough time > 240 minsQuinoline derivatives are readily absorbed through the skin[3]. Double gloving prevents dermal exposure to both the parent compound and the toxic methanol byproduct generated during accidental deprotection.
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) compliantPrevents severe ocular irritation and corneal damage from accidental splashes of the compound or acidic reagents[2].
Respiratory / Engineering Fume Hood (Primary); SCBA (Spills)Face velocity ≥ 100 fpm (0.5 m/s)Essential to capture volatile formaldehyde gas released during any acid-catalyzed cleavage. SCBA is required for large spills outside the hood[1].
Body Protection Flame-Resistant Lab CoatLength to knees, tight cuffsProtects against systemic toxicity via dermal absorption and fire hazards associated with flammable byproducts.

Operational Workflow: Acidic Deprotection

The most hazardous operation involving 5-Methoxymethoxyquinoline is its deprotection to yield 5-hydroxyquinoline. The following step-by-step methodology ensures that the generation of toxic byproducts is controlled and captured.

Standard Operating Procedure (SOP): Safe Acidic Cleavage
  • Step 1: Engineering Control Verification. Before opening the reagent bottle, verify the fume hood monitor reads a minimum face velocity of 0.5 m/s.

    • Causality: Formaldehyde gas will be generated during this reaction; capturing it at the source is non-negotiable.

  • Step 2: Reagent Preparation. Dissolve 5-Methoxymethoxyquinoline in an appropriate aprotic solvent (e.g., Dichloromethane) within a round-bottom flask equipped with a magnetic stir bar.

  • Step 3: Controlled Acidification. Slowly add the acid (e.g., Trifluoroacetic acid or ethereal HCl) dropwise via a pressure-equalizing addition funnel at 0°C.

    • Causality: Protonation is exothermic and accelerates the release of formaldehyde. Dropwise addition at low temperatures controls the evolution rate of the toxic gas, preventing hood saturation.

  • Step 4: Reaction Quenching. Once TLC confirms complete conversion to 5-hydroxyquinoline, carefully quench the reaction with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: Neutralizing the acid halts further side reactions and traps residual acid, preparing the aqueous layer for safe separation.

  • Step 5: Ventilation Purge. Leave all reaction vessels open inside the active fume hood for at least 15 minutes post-quench.

    • Causality: This allows dissolved, residual formaldehyde to completely off-gas before moving the flasks to the rotary evaporator, protecting the operator from inhalation exposure.

Mechanistic Visualization of Hazards

G A 5-Methoxymethoxyquinoline (Stable in Base) C Oxonium Ion Intermediate A->C Protonation B Acidic Reagents (HCl, TFA) B->C H+ Donor D 5-Hydroxyquinoline (Target Product) C->D Hydrolysis E Formaldehyde (Volatile Carcinogen) C->E Cleavage F Methanol (Toxic Solvent) C->F Cleavage G Fume Hood Exhaust/Scrubber E->G Capture F->G Segregation

Fig 1: Acid-catalyzed MOM deprotection pathway highlighting toxic byproduct generation and capture.

Waste Disposal & Spill Management

Improper disposal of MOM-protected compounds routinely leads to severe laboratory accidents due to unintended gas generation in sealed waste containers.

Waste Segregation Plan
  • CRITICAL DIRECTIVE: Do NOT dispose of unreacted 5-Methoxymethoxyquinoline in acidic waste carboys.

    • Causality: Mixing this compound with acidic waste will continuously generate formaldehyde gas inside the sealed carboy, leading to dangerous pressurization and a massive toxic exposure event upon opening.

  • Aqueous Waste: The neutralized aqueous layer from the deprotection step (containing methanol and trace formaldehyde) must be collected in a dedicated, clearly labeled "Aqueous Hazardous Waste - Contains Formaldehyde/Methanol" container.

  • Solid Waste: Contaminated PPE, filter paper, and silica gel must be double-bagged and sent for high-temperature incineration, as quinoline derivatives are toxic to aquatic life with long-lasting effects[3].

Spill Response Protocol
  • Evacuation & Assessment: Immediately clear the area. Assess if the spill occurred in an acidic environment (indicating active formaldehyde generation).

  • Respiratory Protection: If the spill is outside a fume hood, don a Self-Contained Breathing Apparatus (SCBA) before re-entering[1].

  • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., dry sand or vermiculite).

    • Causality: Using standard acidic spill kits will trigger MOM cleavage, exacerbating the toxic gas hazard.

  • Collection: Sweep the absorbed material using non-sparking tools into a compatible, sealable hazardous waste container. Label immediately as "Toxic/Mutagenic Solid Waste - Contains Quinoline Derivatives."

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (5-Hydroxyquinoline)
  • Source: pentachemicals.
  • Source: lobachemie.

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